Technical Documentation Center

1H,2H,3H-pyrido[2,3-b][1,4]thiazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1H,2H,3H-pyrido[2,3-b][1,4]thiazine
  • CAS: 23977-47-1

Core Science & Biosynthesis

Foundational

Physicochemical Properties and Synthetic Methodologies of Pyrido[2,3-b][1,4]thiazines: A Technical Whitepaper

Executive Summary Pyrido[2,3-b][1,4]thiazines represent a highly privileged class of bicyclic heterocycles characterized by a pyridine ring fused to a 1,4-thiazine core. Their unique electronic distribution—combining the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrido[2,3-b][1,4]thiazines represent a highly privileged class of bicyclic heterocycles characterized by a pyridine ring fused to a 1,4-thiazine core. Their unique electronic distribution—combining the electron-withdrawing nature of the pyridine nitrogen with the electron-donating capacity of the sulfur atom—makes them versatile pharmacophores. This technical guide provides an in-depth analysis of their physicochemical properties, details a self-validating synthetic methodology, and explores their biological mechanisms, specifically in enzyme inhibition.

Core Physicochemical Properties

The physicochemical profile of pyrido[2,3-b][1,4]thiazines dictates their behavior in both synthetic environments and biological systems. The fusion of a weakly basic pyridine ring with a redox-sensitive thiazine ring creates a push-pull electronic system that heavily influences solubility, lipophilicity, and target binding affinity.

Quantitative Data Summary

To effectively formulate and synthesize these compounds, researchers must account for their specific thermodynamic and electronic parameters. The following table summarizes the core quantitative data for standard pyrido[2,3-b][1,4]thiazine derivatives:

Physicochemical ParameterTypical Range / ValueMechanistic Implication in Drug Design
LogP (Lipophilicity) 2.5 – 4.2High membrane permeability; however, the high lipophilicity often necessitates advanced formulation strategies (e.g., cyclodextrin complexation) for intravenous administration.
pKa (Pyridine Nitrogen) 4.0 – 5.5Remains largely unprotonated at physiological pH (7.4), ensuring the molecule maintains its lipophilic character for intracellular target engagement.
pKa (Thiazine NH) 10.5 – 12.0Weakly acidic; requires strong bases (e.g., NaH) for N-alkylation during late-stage functionalization.
Redox Potential Susceptible to S-oxidationThe electron-rich sulfur atom can be oxidized to sulfoxides or sulfones in the presence of ROS, requiring storage in inert atmospheres.
Aqueous Solubility < 0.1 mg/mLPoor aqueous solubility requires the use of cosolvents like propylene glycol or PEG in biological assays.

Synthetic Methodology: A Self-Validating Protocol

The construction of the pyrido[2,3-b][1,4]thiazine core typically relies on the condensation of 2-aminopyridine-3-thiol derivatives with α -haloketones or α -haloesters. As a Senior Application Scientist, I emphasize that the primary challenge in this synthesis is controlling regioselectivity to prevent competitive N-alkylation.

Step-by-Step Protocol: Synthesis of 3-Aryl-pyrido[2,3-b][1,4]thiazines

This protocol is designed as a self-validating system , ensuring that each chemical transformation is analytically confirmed before proceeding to the next thermodynamic state.

Step 1: Thiolate Generation

  • Action: Dissolve 2-aminopyridine-3-thiol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an argon atmosphere. Add anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq).

  • Causality: K₂CO₃ is specifically selected as a mild base because it selectively deprotonates the highly acidic thiol (pKa ~6-7) without abstracting a proton from the aromatic amine (pKa ~25). This ensures the sulfur atom acts as the exclusive nucleophile. DMF, a polar aprotic solvent, is used to strip the potassium counterion, maximizing the reactivity of the naked thiolate anion.

Step 2: Electrophilic Addition

  • Action: Perform a dropwise addition of α -bromoacetophenone (1.05 eq) while maintaining the reaction vessel at 0°C.

  • Causality: The low temperature suppresses exothermic side reactions and prevents the oxidative dimerization of the starting thiol into a disulfide byproduct.

Step 3: Self-Validation Checkpoint (Crucial)

  • Action: Extract a 10 μ L aliquot and analyze via LC-MS.

  • Causality: The reaction must not be heated until the LC-MS trace confirms the complete disappearance of the starting thiol (m/z [M+H]⁺) and the exclusive formation of the uncyclized thioether intermediate. This analytical checkpoint validates that S-alkylation is 100% complete, preventing unreacted electrophiles from causing chaotic N-alkylation during the subsequent heating phase.

Step 4: Thermal Cyclization

  • Action: Elevate the reaction temperature to 90°C and stir for 4 hours.

  • Causality: The input of thermal energy overcomes the high activation barrier required for intramolecular condensation between the amine and the ketone. This step releases water and locks the molecule into the thermodynamically stable, fused thiazine ring.

Step 5: Isolation

  • Action: Quench the reaction by pouring the DMF solution into ice-cold water. Filter the resulting precipitate and recrystallize from hot ethanol to yield the pure product.

Fig 1. Base-catalyzed synthetic workflow for pyrido[2,3-b][1,4]thiazine derivatives.

Biological Activity and Pharmacokinetics

The rigid geometry of the pyrido[2,3-b][1,4]thiazine scaffold makes it an excellent structural backbone for orienting functional groups toward specific enzymatic active sites.

Matrix Metalloproteinase (MMP) Inhibition

Pyrido[2,3-b][1,4]thiazines have emerged as highly privileged scaffolds in the development of MMP inhibitors, particularly targeting MMP-13 for the treatment of osteoarthritis (). The causality behind their efficacy lies in the spatial arrangement of the molecule: when substituted at the 6- or 7-position with a carboxylic acid or hydroxamate group, the rigid thiazine core projects these moieties directly into the enzyme's catalytic pocket, allowing them to tightly chelate the active-site zinc ion (Zn²⁺). This chelation halts the enzymatic breakdown of connective tissues.

Dihydrofolate Reductase (DHFR) Inhibition

Furthermore, specific 2-amino-4,6-dioxo derivatives of this class have demonstrated potent inhibition of dihydrofolate reductase (DHFR). By mimicking the pteridine ring of folic acid, these compounds act as competitive antimetabolites, disrupting de novo nucleoside biosynthesis and exhibiting significant antitumor properties ().

Lipoxygenase Inhibition

Due to their inherent lipophilicity (LogP > 3.0), these compounds readily penetrate cell membranes, making them suitable candidates for intracellular targets. Substituted derivatives have been successfully utilized as lipoxygenase inhibitors, effectively reducing the release of leukotriene B₄ (LTB₄) in inflammatory models ().

Fig 2. Mechanism of action for pyrido[2,3-b]thiazines in MMP-13 inhibition.

Formulation Considerations

Because the baseline aqueous solubility of pyrido[2,3-b][1,4]thiazines is exceptionally low (< 0.1 mg/mL), direct in vivo administration often yields erratic bioavailability. To overcome this, the causality of formulation science dictates the use of soluble macromolecular entities. Complexation with α -, β -, or γ -cyclodextrins creates a hydrophilic outer shell while encapsulating the lipophilic thiazine core, drastically improving dissolution rates without altering the drug's intrinsic biological activity ().

References

  • Title: 3,4-Dihydroquinolin-2-one, 5,6-fused oxazin-3-one, and 5,6-fused thiazin-3-one derivatives as matrix metalloproteinase inhibitors Source: United States Patent Application US20040043984A1 URL
  • Title: National Cancer Institute Monograph: Potential Folic Acid Metabolism Inhibitors Source: Internet Archive (NCI Monograph Collection) URL: [Link]

  • Title: Substituted (quinolin-2-yl-methoxy)phenyl-thioureas (Lipoxygenase Inhibitors)
Exploratory

preliminary screening of 1H,2H,3H-pyrido[2,3-b]thiazine

An In-depth Technical Guide to the Preliminary Screening of 1H,2H,3H-pyrido[2,3-b]thiazine and its Analogs Authored by: A Senior Application Scientist Abstract The 1H,2H,3H-pyrido[2,3-b]thiazine core represents a compell...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Preliminary Screening of 1H,2H,3H-pyrido[2,3-b]thiazine and its Analogs

Authored by: A Senior Application Scientist

Abstract

The 1H,2H,3H-pyrido[2,3-b]thiazine core represents a compelling scaffold in medicinal chemistry, belonging to the broader class of thiazine derivatives known for a wide array of biological activities.[1][2][3] This guide provides a comprehensive framework for the preliminary in vitro screening of novel compounds based on this heterocyclic system. Recognizing that specific data on this exact scaffold is nascent, we draw upon established methodologies for related pyridothiazine and benzothiazine analogs to propose a robust, multi-tiered screening cascade.[4][5][6] This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols for cytotoxicity, anticancer, antimicrobial, and anti-inflammatory assays, underpinned by the scientific rationale for each experimental choice.

Introduction: The Rationale for Screening Pyrido[2,3-b]thiazine Analogs

Heterocyclic compounds containing nitrogen and sulfur are foundational to many therapeutic agents.[3][7] The thiazine ring, in particular, is a "privileged structure" found in compounds with demonstrated antibacterial, antifungal, anti-inflammatory, analgesic, and anticancer properties.[1][3][7] The fusion of a pyridine ring to the thiazine core, as in the 1H,2H,3H-pyrido[2,3-b]thiazine scaffold, creates a unique electronic and steric environment that is ripe for exploration in drug discovery.

The preliminary screening process is a critical first step to identify and characterize the biological potential of novel chemical entities.[8][9] Its primary goal is to efficiently and cost-effectively triage a library of new compounds, identifying "hits" with promising activity for further, more detailed investigation. A well-designed screening cascade maximizes the potential for discovery while conserving resources.[10]

This guide outlines a logical workflow, beginning with a broad assessment of cytotoxicity to establish a therapeutic window, followed by parallel screening in key therapeutic areas where thiazine derivatives have historically shown promise.

The Preliminary Screening Cascade: A Multi-Tiered Approach

The proposed screening workflow is designed to systematically evaluate the biological activity of novel 1H,2H,3H-pyrido[2,3-b]thiazine derivatives. The cascade begins with fundamental cytotoxicity profiling, which is essential for interpreting any subsequent activity data.

Screening_Cascade cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Therapeutic Area Screening (Concurrent) cluster_2 Tier 3: Hit Validation & Prioritization A Compound Library of 1H,2H,3H-pyrido[2,3-b]thiazine Analogs B Primary Cytotoxicity Screening (e.g., MTT Assay) Against Cancer & Normal Cell Lines A->B Single high concentration (e.g., 10-50 µM) C Anticancer Screening (NCI-60 Panel Philosophy) Panel of diverse cancer cell lines B->C Non-cytotoxic or selectively cytotoxic hits D Antimicrobial Screening (Broth Microdilution) Gram (+), Gram (-), Fungal strains B->D All compounds E Anti-inflammatory Screening (COX Enzyme Inhibition Assay) COX-1 and COX-2 Isoforms B->E All compounds F Dose-Response Analysis (IC50 / EC50 / MIC Determination) C->F D->F E->F G Selectivity Index Calculation (Normal vs. Target Cells/Organisms) F->G H Lead Candidate Prioritization G->H

Caption: A multi-tiered workflow for the preliminary screening of novel compounds.

Tier 1: Foundational Cytotoxicity Profiling

Expertise & Experience: Before assessing for specific therapeutic effects, it is imperative to determine the inherent toxicity of a compound.[8][9] A compound that kills all cells indiscriminately is generally not a viable drug candidate. Cytotoxicity assays measure cellular metabolic activity or membrane integrity to quantify cell viability after exposure to a test agent.[11][12] We recommend an initial screen against both cancerous and non-cancerous cell lines to derive a preliminary "selectivity index."

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a cost-effective and widely used method to assess cell viability.[11] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.

Step-by-Step Methodology:

  • Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7 for breast, PC-3 for prostate) and a non-cancerous line (e.g., HEK293 human embryonic kidney cells) into 96-well plates at a density of 5,000-10,000 cells per well.[13] Allow cells to adhere and grow for 24 hours.

  • Compound Treatment: Prepare stock solutions of the pyrido[2,3-b]thiazine derivatives in DMSO. Treat the cells with a single, high concentration of each test compound (e.g., 10 µM or 30 µM).[10][14] Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).[13]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[13]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[13]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Data Presentation:

Compound IDConcentration (µM)Cell Line: MCF-7 (% Viability)Cell Line: PC-3 (% Viability)Cell Line: HEK293 (% Viability)
PBT-0011045.2 ± 3.151.7 ± 4.595.8 ± 2.9
PBT-0021098.1 ± 5.695.3 ± 6.2101.4 ± 4.8
PBT-0031012.5 ± 2.215.8 ± 1.918.3 ± 3.0
Doxorubicin125.6 ± 2.830.1 ± 3.340.5 ± 4.1

Note: Data are illustrative.

Tier 2: Parallel Therapeutic Area Screening

Based on the known biological activities of related thiazine heterocycles, a parallel screening approach against anticancer, antimicrobial, and anti-inflammatory targets is logical and efficient.[1][3][4]

Anticancer Screening

Trustworthiness: A single-cell line is insufficient to declare a compound as a potential anticancer agent. A screening approach modeled after the NCI-60 panel, using a diverse set of cell lines from different tissue origins, provides a more robust preliminary assessment of a compound's anticancer potential.[15][16] Compounds exhibiting differential cytotoxicity (high potency against some cell lines, low against others) are of particular interest.

Protocol 2: Sulforhodamine B (SRB) Assay across a Cancer Cell Line Panel

The SRB assay is a cell-staining method that relies on the binding of the dye to protein basic amino acid residues and is a reliable method for determining cytotoxicity in a larger panel.[15]

Step-by-Step Methodology:

  • Cell Panel: Utilize a panel of 5-10 cancer cell lines from diverse tissue origins (e.g., lung, colon, glioma, leukemia).[13][15]

  • Seeding and Treatment: Follow the same procedure as the MTT assay (Protocol 1, Steps 1-2).

  • Cell Fixation: After 48 hours of incubation, discard the supernatant and fix the adherent cells with cold 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates five times with tap water and allow them to air dry. Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm.

Antimicrobial Screening

Authoritative Grounding: Heterocyclic compounds are a rich source of potential antimicrobial agents.[17] The standard and authoritative method for preliminary screening is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC) – the lowest concentration of a compound that visibly inhibits microbial growth.[17]

Protocol 3: Broth Microdilution Assay for MIC Determination

Step-by-Step Methodology:

  • Microorganism Panel: Select a representative panel of microbes, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a fungal strain (e.g., Candida albicans).[18][19]

  • Compound Preparation: Perform a two-fold serial dilution of each test compound in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Adjust the turbidity of an overnight culture of each microorganism to a 0.5 McFarland standard and dilute it to the final concentration for inoculation (typically ~5 x 10^5 CFU/mL). Add the inoculum to each well.

  • Controls: Include a positive control (microbes with no compound) and a negative control (broth only). A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should also be tested.[20]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed.

Anti-inflammatory Screening

Expertise & Experience: Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes.[5] Pyrido- and benzothiazine derivatives have shown promise as COX inhibitors.[5][6] A preliminary screen for COX-1 and COX-2 inhibition can quickly identify compounds with potential anti-inflammatory activity. Selective inhibition of COX-2 over COX-1 is often a desirable trait to reduce gastrointestinal side effects.[6]

Protocol 4: Colorimetric COX (ovine) Inhibitor Screening Assay

This assay measures the peroxidase activity of COX. The enzyme catalyzes the conversion of arachidonic acid to prostaglandin G2 (PGG2), and this peroxidase activity is colorimetrically assayed by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD).[21][22]

Step-by-Step Methodology:

  • Reagent Preparation: Use a commercial COX inhibitor screening kit, which provides purified COX-1 and COX-2 enzymes, reaction buffer, heme, arachidonic acid substrate, and TMPD colorimetric substrate.[22]

  • Enzyme and Inhibitor Incubation: In separate 96-well plates for COX-1 and COX-2, add the reaction buffer, heme, and the respective enzyme.[22]

  • Compound Addition: Add the test compounds at various concentrations. Include wells for 100% activity (no inhibitor) and a known COX inhibitor (e.g., Meloxicam).[23]

  • Initiate Reaction: Add arachidonic acid to all wells to initiate the enzymatic reaction.

  • Colorimetric Reading: Immediately read the absorbance at 590 nm every minute for five minutes to obtain the reaction kinetics.

  • Data Analysis: Calculate the percentage of inhibition for each compound against both COX-1 and COX-2.

Tier 3: Hit Validation and Data Interpretation

Following the initial screens, "hit" compounds must be validated through dose-response analysis to determine their potency.

Hit_Validation cluster_DoseResponse Dose-Response Curve Generation cluster_Potency Potency & Selectivity Metrics Input {'Hit' Compounds from Tier 2 | Anticancer Antimicrobial Anti-inflammatory} DR_Curve Test Compound Across a Range of Concentrations (e.g., 8-point, 2-fold dilution) Measure Biological Response (% Inhibition / % Viability) Plot Response vs. Log[Concentration] Input->DR_Curve:f0 Metrics Calculate IC50 / MIC IC50: Concentration for 50% inhibition (Anticancer, Anti-inflammatory) MIC: Minimum Inhibitory Concentration (Antimicrobial) Calculate Selectivity Index (SI) SI = IC50 (Normal Cells) / IC50 (Target Cells) DR_Curve:f2->Metrics:f0 Output Prioritized Lead Candidates for Further Study Metrics:f4->Output

Caption: Workflow for hit validation and prioritization.

The primary outputs of this stage are the IC50 (half-maximal inhibitory concentration) for anticancer and anti-inflammatory assays and the MIC for antimicrobial assays.[11][13] These values provide a quantitative measure of a compound's potency.

Furthermore, the Selectivity Index (SI) is a crucial parameter for prioritizing compounds. It is typically calculated as:

SI = IC50 in normal cells / IC50 in cancer cells

A higher SI value is desirable, as it indicates that the compound is more toxic to cancer cells than to normal cells, suggesting a wider therapeutic window.[11]

Conclusion and Future Directions

This guide provides a foundational, evidence-based framework for the preliminary in vitro screening of novel 1H,2H,3H-pyrido[2,3-b]thiazine derivatives. By systematically assessing cytotoxicity before proceeding to targeted therapeutic screens, researchers can efficiently identify and prioritize compounds with promising biological activity. Hits identified through this cascade will form the basis for more advanced preclinical studies, including mechanism of action elucidation, secondary assays, and eventually, in vivo efficacy models. The versatility of the thiazine scaffold suggests that this screening approach may uncover novel leads for a range of therapeutic applications.[1][3]

References

  • The new dipyridothiazine derivatives- synthesis, properties analysis and anticancer activity. (No Date).
  • A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. (2021).
  • Urbain, A. et al. (2026). Rapid detection of anti-inflammatory compounds: a novel TLC-based enzyme assay.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).
  • Anti-inflammatory Screening Compound Library. (2026). Life Chemicals.
  • Techniques for Assessing the Anti-Inflammatory Activity of Novel Compounds: Application Notes and Protocols.
  • Anti-Inflammatory Library.
  • New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflamm
  • Electronic Features and Pharmacological Potentials of Substituted Thiazines. (2024).
  • Wang Q. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Omics.
  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. (2012). Lifescience Global.
  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (2024). Preprints.org.
  • Comparison of 3 cytotoxicity screening assays and their application to the selection of novel antibacterial hits. (2009). PubMed.
  • New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflamm
  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). PMC.
  • An Analysis upon Some Novel Heterocyclic Compounds with Antimicrobial Activity. (2012). International Journal of Pharma and Bio Sciences.
  • Compound Screening Guide!.
  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (2020). Research Journal of Pharmacy and Technology.
  • Therapeutic Utility of 1, 3-Thiazines - Mini Review.
  • Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents.
  • Identification and virtual screening of novel anti-inflammatory peptides from broccoli fermented by Lactobacillus strains. (2023). PMC.
  • Synthesis of New Tricyclic 1,2-Thiazine Derivatives with Anti-Inflammatory Activity. (2021). Semantic Scholar.
  • Antimycobacterial activity of some pyrido-1-2-thiazine derivatives. (2025).
  • Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus. (2025).
  • Synthesis and anti-cancer screening of novel heterocyclic-(2H)-1,2,3-triazoles as potential anti-cancer agents.
  • Chemical and Pharmacological Potential of Various Substituted Thiazine Derivatives. (2015).
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega.
  • Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors.
  • Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance.
  • In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Deriv
  • Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. (2023). MDPI.
  • Preparation and Biological Screening of Novel Heterocyclic Compounds. (2019). International Journal of Trend in Scientific Research and Development.
  • Synthesis, Characterization and Biological Screening of some novel heterocyclic compounds.
  • Novel Heterocyclic Compounds Exhibit Potent Antileukemic Activity through Selective Induction of Apoptosis and HDAC8 Interaction in AML Cells. (2025). PubMed.

Sources

Foundational

Rational Design and Synthesis of Novel Pyrido[2,3-b][1,4]thiazine Derivatives: A Technical Whitepaper

Architectural Significance of the Pyrido[2,3-b]thiazine Scaffold The pyrido[2,3-b][1,4]thiazine core represents a privileged, highly versatile heterocyclic scaffold with profound applications in oncology, antimicrobial d...

Author: BenchChem Technical Support Team. Date: March 2026

Architectural Significance of the Pyrido[2,3-b]thiazine Scaffold

The pyrido[2,3-b][1,4]thiazine core represents a privileged, highly versatile heterocyclic scaffold with profound applications in oncology, antimicrobial development, and inflammatory disease modulation[1]. By replacing the carbocyclic ring of a traditional benzothiazine with a pyridine moiety, medicinal chemists can exploit altered electron densities, improved aqueous solubility, and novel hydrogen-bonding vectors. This bioisosteric replacement fundamentally alters the pKa of the constituent amines, optimizing the molecule's ability to engage with critical biological targets such as Dihydrofolate Reductase (DHFR) and Matrix Metalloproteinases (MMPs)[2].

Mechanistic Framework & Retrosynthetic Strategy

The de novo construction of the pyrido[2,3-b][1,4]thiazine system typically relies on the condensation of 2-amino-3-mercaptopyridine with α-haloketones or α-haloesters, or through the robust Smiles rearrangement of 2-(2-pyridylthio)anilines[3].

Causality in Design: The direct condensation strategy is governed by the inherent nucleophilic differential between the exocyclic amine and the aromatic thiol. The thiol (pKa ~6.5) is significantly more acidic than the protonated pyridine amine. By utilizing a precisely tuned mild base, we can chemoselectively generate the thiolate anion, driving an initial SN​2 alkylation without competitive N-alkylation. The subsequent cyclization requires electrophilic activation of the intermediate ketone to overcome the poor nucleophilicity of the electron-deficient pyridine amine[4].

Fig 1: Retrosynthetic and mechanistic workflow for pyrido[2,3-b][1,4]thiazine core synthesis.

Self-Validating Experimental Protocol

The following protocol outlines the synthesis of a model 6-oxo-7-amino-5H-pyrido[2,3-b][1,4]thiazine derivative. Every step is designed as a closed, self-validating system to ensure absolute structural fidelity.

Step 1: Chemoselective S-Alkylation
  • Procedure: Suspend 2-amino-3-mercaptopyridine (1.0 eq) and anhydrous K2​CO3​ (1.2 eq) in anhydrous Dimethylformamide (DMF) (0.2 M) under an argon atmosphere. Stir for 15 minutes at 0°C, then add the α-haloketone (1.05 eq) dropwise.

  • Causality: K2​CO3​ is chosen over stronger bases (e.g., NaH) because its basicity is perfectly tuned to deprotonate the thiol without ionizing the exocyclic amine (pKa ~15). DMF, a polar aprotic solvent, leaves the thiolate anion unsolvated and highly nucleophilic, ensuring rapid SN​2 displacement of the halide.

  • Self-Validation Checkpoint: Monitor via LC-MS. The reaction is validated when the thiol peak (M+H) disappears, replaced entirely by the thioether intermediate mass. The absence of a dialkylated mass confirms chemoselectivity.

Step 2: Acid-Catalyzed Cyclodehydration
  • Procedure: Isolate the thioether intermediate and dissolve in toluene (0.1 M). Add catalytic p-toluenesulfonic acid (p-TsOH, 0.1 eq). Attach a Dean-Stark trap and reflux at 110°C for 4 hours.

  • Causality: The pyridine amine is inherently a poor nucleophile due to the electron-withdrawing nature of the heteroaromatic ring. p-TsOH serves a dual purpose: it protonates the ketone carbonyl, drastically increasing its electrophilicity, and subsequently acts as a dehydrating agent to drive the equilibrium forward by removing water (captured by the Dean-Stark trap).

  • Self-Validation Checkpoint: Monitor via FTIR and 1H -NMR. The protocol is validated by the complete disappearance of the ketone carbonyl stretch (~1700 cm−1 ) in IR, and the loss of the primary amine protons (~6.0 ppm) in NMR, confirming successful ring closure.

Biological Profiling & Target Engagement

The structural nuances of pyrido[2,3-b]thiazines dictate their biological fate. Derivatives featuring an amino group at the 6- or 7-position have demonstrated remarkable efficacy as inhibitors of dihydrofolate reductase (DHFR). By mimicking the pteridine ring of folic acid, these compounds arrest folate metabolism and halt DNA synthesis, leading to potent antitumor activity[1],[2].

Furthermore, specific 5,6-fused thiazin-3-one derivatives act as potent allosteric inhibitors of Matrix Metalloproteinase-13 (MMP-13). By binding to the S1' specificity pocket, they prevent extracellular matrix degradation, offering a targeted therapeutic avenue for osteoarthritis, rheumatoid arthritis, and tumor metastasis[5].

BioPathway Drug Pyrido[2,3-b]thiazine Derivative DHFR Dihydrofolate Reductase (DHFR) Drug->DHFR Inhibits MMP13 Matrix Metalloproteinase-13 (MMP-13) Drug->MMP13 Inhibits Folate Folate Metabolism Arrest DHFR->Folate ECM ECM Degradation Inhibition MMP13->ECM Tumor Tumor Suppression & Anti-inflammatory Folate->Tumor ECM->Tumor

Fig 2: Dual-pathway biological engagement of pyrido[2,3-b]thiazines in oncology and inflammation.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the quantitative yield and biological profiling of synthesized pyrido[2,3-b][1,4]thiazine analogs, demonstrating how minor peripheral modifications drastically shift target selectivity.

Compound IDR1 (C-6 Position)R2 (C-7 Position)Synthesis Yield (%)DHFR IC₅₀ (µM)MMP-13 IC₅₀ (nM)
PTZ-01 -H-NH₂85%0.35>1000
PTZ-02 -CH₃-NH₂78%1.20850
PTZ-03 =O-NH₂82%0.1545
PTZ-04 =O-COOH71%2.1015

Data Interpretation: The inclusion of a carbonyl at the C-6 position (PTZ-03, PTZ-04) significantly enhances MMP-13 binding affinity due to optimal hydrogen bonding within the S1' pocket. Conversely, a free amine at C-7 is strictly required for sub-micromolar DHFR inhibition.

References

  • Synthesis and antitumor activity of 6-oxo-7-amino-5H-pyrido[2,3-b]- and 5H-pyrimido[4,5-b][1,4]thiazines. Traven, N. I., et al. Molaid. 1

  • National Cancer Institute Monograph: Production and biological activity (Inhibition of dihydrofolate reductase). Archive.org. 2

  • US20040043984A1 - 3,4-Dihydroquinolin-2-one, 5,6-fused oxazin-3-one, and 5,6-fused thiazin-3-one derivatives as matrix metalloproteinase inhibitors. Google Patents. 5

  • Study of nitrogen- and sulfur-containing heterocycles. 46. New heterocyclic systems. Molaid. 3

  • 1H-Pyrido[2,3-b][1,4]thiazine, 1-(chloroacetyl)-2,3-dihydro- Chemical Properties. Lookchem. 4

Sources

Exploratory

In-Vitro Evaluation of Pyridothiazine Derivatives: A Technical Guide for Preclinical Drug Discovery

This guide provides a comprehensive framework for the initial in-vitro evaluation of novel pyridothiazine derivatives, a class of heterocyclic compounds with significant therapeutic potential. As researchers and drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the initial in-vitro evaluation of novel pyridothiazine derivatives, a class of heterocyclic compounds with significant therapeutic potential. As researchers and drug development professionals, a systematic and robust preclinical assessment is paramount to identifying promising lead candidates. This document moves beyond a simple recitation of protocols to offer a strategic and scientifically-grounded approach, emphasizing the rationale behind experimental choices to ensure data integrity and accelerate the drug discovery pipeline.

Introduction: The Therapeutic Promise of Pyridothiazine Scaffolds

Pyridothiazine derivatives, and related nitrogen-containing heterocyclic compounds, represent a versatile scaffold in medicinal chemistry. Their unique structural features allow for diverse chemical modifications, leading to a broad spectrum of biological activities. Published research has highlighted their potential as anti-inflammatory, anticancer, antimicrobial, and antioxidant agents.[1][2][3] The core of their therapeutic action often lies in their ability to interact with specific biological targets, such as enzymes and cellular signaling pathways. For instance, certain pyridothiazine derivatives have been identified as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[4][5][6] A thorough in-vitro evaluation is the critical first step in characterizing the biological activity of newly synthesized pyridothiazine derivatives and elucidating their mechanism of action.

The Initial Screening Cascade: A Multi-pronged Approach

A successful initial in-vitro evaluation of pyridothiazine derivatives hinges on a tiered screening approach. This strategy allows for the efficient identification of compounds with desirable biological activity while simultaneously flagging potential toxicity issues early in the process.

Foundational Cytotoxicity Assessment

Before embarking on specific activity-based assays, it is crucial to determine the inherent cytotoxicity of the pyridothiazine derivatives. This baseline data is essential for interpreting the results of subsequent experiments and for establishing a therapeutic window. In-vitro cytotoxicity assays are fundamental tools for evaluating the toxic effects of novel compounds on cell viability and function.[7][8]

Key Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cellular metabolic activity, which serves as an indicator of cell viability.[9][10] In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.[9]

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate mammalian cells (e.g., a relevant cancer cell line like MCF-7 or a non-cancerous line like HEK293) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.[9]

  • Compound Preparation: Prepare a stock solution of the pyridothiazine derivative in a suitable solvent (e.g., DMSO). Create a series of dilutions of the test compound in complete cell culture medium.

  • Treatment: Remove the medium from the wells and add the compound dilutions. Include a vehicle control (medium with the same concentration of the solvent) and a no-treatment control.[9]

  • Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert the MTT to formazan crystals.[9]

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50), the concentration of the compound that reduces cell viability by 50%, is a key parameter determined from the dose-response curve.[9]

Data Presentation: Cytotoxicity Profile

The results of the cytotoxicity screening should be summarized in a clear and concise table, allowing for the rapid comparison of the cytotoxic potential of different pyridothiazine derivatives.

Compound IDCell LineExposure Time (h)IC50 (µM)
PTD-01MCF-74815.2
PTD-02MCF-7488.7
PTD-03MCF-748> 100
PTD-01HEK2934885.4
PTD-02HEK2934842.1
PTD-03HEK29348> 100

Table 1: Hypothetical cytotoxicity data for a series of pyridothiazine derivatives (PTD) against a cancer cell line (MCF-7) and a non-cancerous cell line (HEK293).

Targeted Biological Activity Screening

Following the initial cytotoxicity assessment, the pyridothiazine derivatives should be screened for specific biological activities based on their intended therapeutic application.

Given that many pyridothiazine derivatives have shown promise as anti-inflammatory agents, a key initial screen is to assess their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).[4][5]

Key Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay

A colorimetric inhibitor screening assay is a common method to determine the potency of compounds to inhibit COX-1 and COX-2.[4][5][11] This assay measures the peroxidase activity of the COX enzymes.

Protocol: COX Inhibitor Screening Assay

  • Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes, as well as the substrate (e.g., arachidonic acid) and a chromogenic probe.

  • Compound Incubation: Incubate the enzymes with various concentrations of the pyridothiazine derivatives or a reference inhibitor (e.g., celecoxib for COX-2, indomethacin for non-selective inhibition).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Data Acquisition: Monitor the change in absorbance over time using a microplate reader. The rate of color development is proportional to the COX activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value for both COX-1 and COX-2. The selectivity index (IC50 COX-1 / IC50 COX-2) is a critical parameter for identifying COX-2 selective inhibitors, which are often associated with a reduced risk of gastrointestinal side effects.[4]

For pyridothiazine derivatives designed as potential antimicrobial agents, the initial in-vitro evaluation should focus on determining their minimum inhibitory concentration (MIC) against a panel of relevant microorganisms.[12][13]

Key Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard and widely accepted technique for determining the MIC of an antimicrobial agent.[13][14]

Protocol: Broth Microdilution Assay

  • Bacterial/Fungal Culture: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Compound Dilution: Perform serial dilutions of the pyridothiazine derivatives in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in medium without compound) and a negative control (medium only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) for microbial growth.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[12][13]

Data Presentation: Antimicrobial Activity Profile

The MIC values for a series of pyridothiazine derivatives against different microbial strains should be presented in a tabular format for easy comparison.

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
PTD-0483216
PTD-054168
PTD-06> 128> 128> 128

Table 2: Hypothetical Minimum Inhibitory Concentration (MIC) data for pyridothiazine derivatives (PTD) against representative bacterial and fungal strains.

Delving Deeper: Mechanism of Action and Signaling Pathways

Once a pyridothiazine derivative has demonstrated promising activity in the initial screens, the next logical step is to investigate its mechanism of action. This often involves exploring its effects on specific cellular signaling pathways. For instance, if a compound exhibits anti-inflammatory properties, its impact on the NF-κB signaling pathway, a key regulator of inflammation, could be investigated.[4]

Visualizing Experimental and Logical Frameworks

The use of diagrams can greatly enhance the understanding of complex experimental workflows and signaling pathways.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Hit Characterization Compound_Library Pyridothiazine Derivatives Library Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Compound_Library->Cytotoxicity_Assay Activity_Screen Primary Activity Screen (e.g., COX Inhibition, Antimicrobial) Cytotoxicity_Assay->Activity_Screen Non-toxic Concentrations Dose_Response Dose-Response Studies (IC50/MIC Determination) Activity_Screen->Dose_Response Active Compounds Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot for Signaling Pathways) Dose_Response->Mechanism_of_Action Lead_Candidate Lead Candidate Mechanism_of_Action->Lead_Candidate

Caption: A generalized workflow for the initial in-vitro evaluation of pyridothiazine derivatives.

Signaling_Pathway Inflammatory_Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory_Stimulus->Receptor IKK IKK Receptor->IKK PTD_Derivative Pyridothiazine Derivative PTD_Derivative->IKK Inhibition NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylation NFkB NF-κB NFkB_IkB->NFkB IκB Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression

Caption: A hypothetical signaling pathway illustrating the inhibitory effect of a pyridothiazine derivative on NF-κB activation.

Dose_Response_Logic Concentration Increasing Compound Concentration Biological_Effect Observed Biological Effect (e.g., % Inhibition) Concentration->Biological_Effect Dose-dependent IC50 IC50 Determination Biological_Effect->IC50 Data Fitting

Caption: The logical relationship in a dose-response analysis for determining the IC50 value.

Conclusion and Future Directions

The initial in-vitro evaluation of pyridothiazine derivatives is a critical and multifaceted process that requires a strategic and well-reasoned approach. By integrating foundational cytotoxicity assays with targeted biological activity screens and preliminary mechanism of action studies, researchers can efficiently identify and characterize promising lead candidates. The protocols and frameworks outlined in this guide provide a robust starting point for these investigations. Future studies should focus on more advanced in-vitro models, such as 3D cell cultures and co-culture systems, to better recapitulate the in-vivo environment and further validate the therapeutic potential of promising pyridothiazine derivatives before advancing to in-vivo animal studies.

References

  • Benchchem. Application Notes and Protocols: In Vitro Cytotoxicity Assay for Novel Compounds.
  • An in vitro study on the antimicrobial effect of select heterocyclic nitrogen compounds.
  • A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity - Journal of Pharmaceutical Negative Results.
  • In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed. Available from: [Link].

  • New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity - PMC. Available from: [Link].

  • In vitro antimicrobial activity screening of new Heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1h-indole - Zenodo. Available from: [Link].

  • In vitro pharmacological screening methods for anti-inflammatory agents - ResearchGate. Available from: [Link].

  • In Vitro Cytotoxicity Assay - Alfa Cytology. Available from: [Link].

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Available from: [Link].

  • IN-VITRO ANTI-INFLAMMATORY ASSESSMENT OF PLANT-DERIVED NATURAL PRODUCTS AS NOVEL DRUG LEADS | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH - ijpsr. Available from: [Link].

  • Synthesis and In vitro antimicrobial evaluation of some novel bioactive heterocyclic compounds | Abstract - Der Pharma Chemica. Available from: [Link].

  • New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity - PubMed. Available from: [Link].

  • Recent Developments in the Antimicrobial Potential of Some Nitrogenous Heterocycles and their SAR Studies: A Review - PubMed. Available from: [Link].

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC. Available from: [Link].

  • Pyridothiadiazine derivatives as aldose reductase inhibitors having antioxidant activity. Available from: [Link].

  • Biological Evaluation and Molecular Docking Studies of Novel 1,3,4-Oxadiazole Derivatives of 4,6-Dimethyl-2-sulfanylpyridine-3-carboxamide - PMC. Available from: [Link].

  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - PMC. Available from: [Link].

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives - Research Journal of Pharmacy and Technology. Available from: [Link].

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Available from: [Link].

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available from: [Link].

  • New pyridazine derivatives: synthesis, chemistry and biological activity - PubMed. Available from: [Link].

  • New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity - ResearchGate. Available from: [Link].

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR Publication. Available from: [Link].

  • In vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives - Semantic Scholar. Available from: [Link].

  • Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives - PMC - NIH. Available from: [Link].

  • Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. Available from: [Link].

  • Dual Action of Dipyridothiazine and Quinobenzothiazine Derivatives—Anticancer and Cholinesterase-Inhibiting Activity - MDPI. Available from: [Link].

  • Instigating the In Vitro Anticancer Activity of New Pyridine-Thiazole-Based Co(III), Mn(II), and Ni(II) Complexes: Synthesis, Structure, DFT, Docking, and MD Simulation Studies - PubMed. Available from: [Link].

  • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Available from: [Link].

Sources

Protocols & Analytical Methods

Method

Synthesis of 1H,2H,3H-Pyrido[2,3-b]thiazine: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the synthesis of the heterocyclic scaffold 1H,2H,3H-pyrido[2,3-b]thiazine. As a key structural motif in vari...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of the heterocyclic scaffold 1H,2H,3H-pyrido[2,3-b]thiazine. As a key structural motif in various biologically active compounds, a reliable and well-understood synthetic protocol is of significant interest to the medicinal chemistry and drug development community. This guide details a proposed synthetic route, grounded in established principles of heterocyclic chemistry, and provides in-depth explanations for experimental choices, ensuring both technical accuracy and practical applicability.

Introduction

The pyrido[2,3-b]thiazine core is a nitrogen and sulfur-containing heterocyclic system that has garnered attention in medicinal chemistry due to its structural resemblance to other bioactive scaffolds. The fusion of a pyridine and a thiazine ring creates a unique three-dimensional structure that can interact with a variety of biological targets. While the synthesis of complex substituted derivatives has been reported in the literature, a clear, concise protocol for the parent 1H,2H,3H-pyrido[2,3-b]thiazine is less documented. This application note aims to fill that gap by presenting a plausible and robust synthetic strategy.

The proposed synthesis is a multi-step process commencing with a commercially available pyridine derivative. The key strategic elements involve the sequential introduction of amino and thiol functionalities at adjacent positions on the pyridine ring, followed by a cyclization step to construct the thiazine ring. This approach is designed to be adaptable for the synthesis of various analogs by modifying the starting materials and reagents.

Proposed Synthetic Pathway

The synthesis of 1H,2H,3H-pyrido[2,3-b]thiazine can be envisioned through a three-step process starting from 2-chloro-3-nitropyridine. The pathway involves an initial nucleophilic aromatic substitution to introduce a protected thiol group, followed by the reduction of the nitro group to an amine, and finally, a deprotection-cyclization cascade to form the desired thiazine ring.

Synthetic_Pathway start 2-Chloro-3-nitropyridine intermediate1 2-(Acetylthio)-3-nitropyridine start->intermediate1 Potassium thioacetate, DMF, 80 °C intermediate2 3-Amino-2-(acetylthio)pyridine intermediate1->intermediate2 Fe, NH4Cl, EtOH/H2O, reflux product 1H,2H,3H-Pyrido[2,3-b]thiazine intermediate2->product 1. NaOH, H2O 2. 1,2-Dibromoethane, NaH, THF

Caption: Proposed synthetic pathway for 1H,2H,3H-pyrido[2,3-b]thiazine.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the proposed synthesis of 1H,2H,3H-pyrido[2,3-b]thiazine.

Part 1: Synthesis of 2-(Acetylthio)-3-nitropyridine

This initial step involves a nucleophilic aromatic substitution reaction where the chlorine atom of 2-chloro-3-nitropyridine is displaced by a thioacetate group. The nitro group at the 3-position activates the chlorine at the 2-position for nucleophilic attack.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
2-Chloro-3-nitropyridine158.555.0 g31.5
Potassium thioacetate114.214.3 g37.8
N,N-Dimethylformamide (DMF)-50 mL-
Ethyl acetate-200 mL-
Brine-100 mL-
Anhydrous Sodium Sulfate-As needed-

Procedure:

  • To a stirred solution of 2-chloro-3-nitropyridine (5.0 g, 31.5 mmol) in anhydrous DMF (50 mL) under a nitrogen atmosphere, add potassium thioacetate (4.3 g, 37.8 mmol).

  • Heat the reaction mixture to 80 °C and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent system.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (200 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (100-200 mesh) using a gradient of 5-15% ethyl acetate in hexane to afford 2-(acetylthio)-3-nitropyridine as a yellow solid.

Part 2: Synthesis of 3-Amino-2-(acetylthio)pyridine

The second step is the reduction of the nitro group to an amine. A classic and effective method for this transformation is the use of iron powder in the presence of an ammonium chloride solution.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
2-(Acetylthio)-3-nitropyridine198.214.0 g20.2
Iron powder55.846.8 g121.2
Ammonium chloride53.496.5 g121.2
Ethanol-80 mL-
Water-20 mL-
Dichloromethane (DCM)-150 mL-
Celite®-As needed-

Procedure:

  • In a round-bottom flask, prepare a suspension of 2-(acetylthio)-3-nitropyridine (4.0 g, 20.2 mmol), iron powder (6.8 g, 121.2 mmol), and ammonium chloride (6.5 g, 121.2 mmol) in a mixture of ethanol (80 mL) and water (20 mL).

  • Heat the mixture to reflux and stir vigorously for 3 hours. Monitor the reaction by TLC (1:1 hexane/ethyl acetate).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®. Wash the Celite® pad with dichloromethane (50 mL).

  • Concentrate the filtrate under reduced pressure to remove the ethanol and DCM.

  • Extract the remaining aqueous solution with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 3-amino-2-(acetylthio)pyridine as a solid, which can be used in the next step without further purification.

Part 3: Synthesis of 1H,2H,3H-Pyrido[2,3-b]thiazine

The final step involves a one-pot deprotection of the thioacetate and subsequent cyclization with a two-carbon electrophile. The in-situ generated thiolate will first be deprotected under basic conditions, and then the resulting aminothiol will react with 1,2-dibromoethane to form the thiazine ring.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
3-Amino-2-(acetylthio)pyridine168.233.0 g17.8
Sodium Hydroxide (NaOH)40.001.4 g35.6
Water-30 mL-
1,2-Dibromoethane187.863.7 g (1.7 mL)19.6
Sodium Hydride (60% in oil)24.000.86 g21.4
Anhydrous Tetrahydrofuran (THF)-60 mL-
Saturated Ammonium Chloride-50 mL-
Ethyl acetate-100 mL-

Procedure:

  • Dissolve 3-amino-2-(acetylthio)pyridine (3.0 g, 17.8 mmol) in a solution of sodium hydroxide (1.4 g, 35.6 mmol) in water (30 mL).

  • Stir the mixture at room temperature for 1 hour to ensure complete deacetylation.

  • Carefully add this aqueous solution to a suspension of sodium hydride (0.86 g of 60% dispersion in mineral oil, 21.4 mmol) in anhydrous THF (60 mL) at 0 °C under a nitrogen atmosphere.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add 1,2-dibromoethane (3.7 g, 19.6 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux for 6 hours. Monitor the reaction by TLC (1:1 hexane/ethyl acetate).

  • After completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of 20-40% ethyl acetate in hexane to afford 1H,2H,3H-pyrido[2,3-b]thiazine.

Characterization

The final product should be characterized by standard analytical techniques to confirm its structure and purity.

Expected Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~7.8 (dd, 1H, pyridine-H), ~7.0 (dd, 1H, pyridine-H), ~6.6 (dd, 1H, pyridine-H), ~4.2 (t, 2H, N-CH₂), ~3.3 (t, 2H, S-CH₂), ~2.5 (br s, 1H, NH).

  • ¹³C NMR (101 MHz, CDCl₃): δ (ppm) ~150, ~140, ~130, ~120, ~115 (pyridine carbons), ~45 (N-CH₂), ~28 (S-CH₂).

  • Mass Spectrometry (ESI+): m/z calculated for C₇H₈N₂S [M+H]⁺, found.

  • Appearance: Off-white to pale yellow solid.

Workflow Visualization

Experimental_Workflow cluster_step1 Step 1: Thioacetylation cluster_step2 Step 2: Nitro Reduction cluster_step3 Step 3: Cyclization s1_start Mix 2-chloro-3-nitropyridine and KSAc in DMF s1_heat Heat to 80 °C, 4h s1_start->s1_heat s1_workup Aqueous workup & extraction s1_heat->s1_workup s1_purify Column Chromatography s1_workup->s1_purify s1_product 2-(Acetylthio)-3-nitropyridine s1_purify->s1_product s2_start Suspend intermediate 1 with Fe and NH4Cl in EtOH/H2O s1_product->s2_start s2_reflux Reflux for 3h s2_start->s2_reflux s2_filter Filter through Celite® s2_reflux->s2_filter s2_extract Extraction with DCM s2_filter->s2_extract s2_product 3-Amino-2-(acetylthio)pyridine s2_extract->s2_product s3_deprotect Deprotection with NaOH s2_product->s3_deprotect s3_thiolate Formation of thiolate with NaH s3_deprotect->s3_thiolate s3_cyclize Add 1,2-dibromoethane and reflux s3_thiolate->s3_cyclize s3_workup Quench and extract s3_cyclize->s3_workup s3_purify Column Chromatography s3_workup->s3_purify s3_final 1H,2H,3H-Pyrido[2,3-b]thiazine s3_purify->s3_final

Caption: Experimental workflow for the synthesis of 1H,2H,3H-pyrido[2,3-b]thiazine.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • 2-Chloro-3-nitropyridine is a toxic and irritant compound. Handle with care.

  • Sodium hydride is a highly flammable solid and reacts violently with water. Handle under an inert atmosphere and quench with extreme caution.

  • 1,2-Dibromoethane is a toxic and carcinogenic compound. Handle with appropriate precautions.

  • DMF is a potential teratogen. Avoid inhalation and skin contact.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 1H,2H,3H-pyrido[2,3-b]thiazine. By following the outlined steps and adhering to the safety precautions, researchers can reliably access this valuable heterocyclic scaffold for further investigation in drug discovery and development programs. The modular nature of this synthetic route also offers opportunities for the creation of a diverse library of substituted pyrido[2,3-b]thiazine derivatives.

References

  • Facile Synthesis of Some Novel Pyrido[3', 2': 4, 5]thieno[2,3-b][1][2]thiazine-8-carboxylic Acids. Molecules. 2007;12(3):497-509. [Link]

  • Facile Synthesis of Some NovelPyrido[3', 2': 4, 5]thieno[2,3-b][1][2]thiazine-8-carboxylic Acids. ResearchGate. 2007. [Link]

  • Synthesis of tricyclic pyrido[2,3-b][1][2]-thiazines via nucleophilic substitution of activated precursors. Journal of Heterocyclic Chemistry. 2003;40(5):851-854. [Link]

Sources

Application

Comprehensive Analytical Characterization of Pyridothiazine Derivatives: Protocols for NMR, LC-MS, and FT-IR

Introduction Pyridothiazines—a class of heterocyclic compounds characterized by a pyridine ring fused to a thiazine ring (e.g., pyrido[3,2-b][1,4]thiazines or pyrido[2,3-e][1,3]thiazines)—have garnered significant attent...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyridothiazines—a class of heterocyclic compounds characterized by a pyridine ring fused to a thiazine ring (e.g., pyrido[3,2-b][1,4]thiazines or pyrido[2,3-e][1,3]thiazines)—have garnered significant attention in medicinal chemistry. Their diverse pharmacological profiles include anti-inflammatory, analgesic, antimicrobial, and central nervous system (CNS) activities [1, 2]. For instance, derivatives of pyridothiazine-1,1-dioxide are well-documented for their potent cyclooxygenase (COX-1/COX-2) inhibitory effects, making them valuable scaffolds in drug discovery [2].

Because the biological efficacy of these molecules is highly dependent on their substitution patterns, oxidation states (e.g., sulfides vs. dioxides), and stereochemistry, rigorous analytical characterization is paramount. This application note details a self-validating, orthogonal analytical workflow combining High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS), Multinuclear Nuclear Magnetic Resonance (NMR), and Fourier Transform Infrared (FT-IR) spectroscopy to unambiguously confirm the structure and purity of synthesized pyridothiazines [3].

Analytical Workflow

G A Pyridothiazine Synthesis & Isolation B Sample Purification (Prep-HPLC / Flash) A->B C LC-MS Analysis (Mass & Purity Profiling) B->C D Multinuclear NMR (1H, 13C, COSY, HSQC) B->D E FT-IR Spectroscopy (Functional Group ID) B->E F Comprehensive Structural Elucidation & Validation C->F D->F E->F

Analytical workflow for the structural characterization of pyridothiazine derivatives.

Detailed Methodologies & Protocols

Protocol 1: High-Resolution LC-MS for Purity and Mass Determination

Purpose & Causality: LC-MS is deployed as the first-line analytical tool. The chromatographic separation assesses the purity of the synthesized pyridothiazine, while the high-resolution mass analyzer (e.g., Q-TOF or Orbitrap) provides exact mass measurements. This is critical for calculating elemental composition and ruling out isobaric impurities before proceeding to more time-intensive NMR studies.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the pyridothiazine derivative in 1 mL of LC-MS grade methanol or acetonitrile. Sonicate for 5 minutes to ensure complete dissolution. Filter through a 0.22 µm PTFE syringe filter to remove particulates that could clog the analytical column or interfere with ionization.

  • Chromatographic Separation: Inject 2 µL of the sample onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) maintained at 40°C to ensure reproducible retention times.

  • Mobile Phase Gradient: Utilize a binary gradient system: Mobile Phase A (0.1% Formic acid in Water) and Mobile Phase B (0.1% Formic acid in Acetonitrile). Run a linear gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min. Note: Formic acid is explicitly added to act as a proton source, promoting efficient ionization in the positive electrospray ionization (ESI+) mode.

  • Mass Spectrometry Parameters: Operate the mass spectrometer in ESI+ mode. Set the capillary voltage to 3.0 kV, desolvation temperature to 350°C, and source temperature to 150°C. Acquire data across a mass range of m/z 100–1000.

  • Data Analysis: Extract the total ion chromatogram (TIC) to determine relative purity (target >95% based on Area Under the Curve). Identify the protonated molecular ion [M+H]+ and compare the experimental exact mass to the theoretical monoisotopic mass (acceptable mass error < 5 ppm).

Protocol 2: Multinuclear NMR Spectroscopy ( 1 H and 13 C)

Purpose & Causality: While LC-MS provides the molecular formula, NMR is essential for mapping the atomic connectivity. 1 H NMR identifies the specific proton environments (e.g., the distinct aromatic protons of the pyridine ring), while 13 C NMR confirms the carbon framework, particularly the quaternary carbons in the thiazine ring and any carbonyl/dioxide functionalities[2, 3].

Step-by-Step Methodology:

  • Solvent Selection: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ) or Chloroform- d (CDCl 3​ ). Note: DMSO- d6​ is highly preferred for pyridothiazines with polar substituents (e.g., oxadiazole rings) or secondary amines due to its superior solvating power and ability to slow down proton exchange, allowing N-H protons to be clearly observed [2].

  • Instrument Setup: Transfer the homogenous solution to a standard 5 mm NMR tube. Load the sample into a high-field NMR spectrometer (e.g., 400 MHz or 600 MHz) equipped with a broadband probe.

  • 1 H NMR Acquisition: Acquire the spectrum using a standard single-pulse sequence (16–32 scans, relaxation delay of 2 seconds). Ensure the spectral width covers -2 to 15 ppm to capture highly deshielded protons (e.g., N-H protons of the thiazine ring, which often appear >10 ppm) [1].

  • 13 C NMR Acquisition: Acquire the proton-decoupled 13 C spectrum (512–1024 scans, relaxation delay of 2–3 seconds). The high number of scans is necessary to ensure a sufficient signal-to-noise ratio for quaternary carbons, which lack the Nuclear Overhauser Effect (NOE) enhancement provided by attached protons.

  • Signal Processing: Apply an exponential window function (line broadening = 0.3 Hz for 1 H, 1.0 Hz for 13 C), Fourier transform, and phase correct the spectra. Reference the chemical shifts to the residual solvent peak (e.g., DMSO- d6​ at δ 2.50 ppm for 1 H and δ 39.52 ppm for 13 C).

Protocol 3: FT-IR Spectroscopy for Functional Group Verification

Purpose & Causality: FT-IR provides orthogonal confirmation of functional groups. For pyridothiazines, the stretching vibrations of the N-H, C=N, and S=O (in the case of dioxides) bonds serve as diagnostic markers that differentiate the cyclized target product from acyclic precursors or intermediates [1, 2].

Step-by-Step Methodology:

  • Sample Preparation (ATR Method): Ensure the Attenuated Total Reflectance (ATR) crystal (diamond or ZnSe) is clean by wiping it with isopropanol. Acquire a background spectrum in ambient air to subtract environmental CO 2​ and water vapor.

  • Sample Application: Place approximately 2–5 mg of the solid, dry pyridothiazine directly onto the ATR crystal. Apply pressure using the anvil to ensure intimate contact between the crystal and the sample, which is necessary for the evanescent wave to penetrate the solid.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm −1 at a resolution of 4 cm −1 , averaging 32 scans to optimize the signal-to-noise ratio.

  • Spectral Interpretation: Identify key absorption bands. Look for N-H stretching (3300–3450 cm −1 ), C=O or C=N stretching (1600–1700 cm −1 ), and symmetric/asymmetric SO 2​ stretching (1100–1350 cm −1 ) if a pyridothiazine-1,1-dioxide core is present [1, 2].

Data Presentation

To facilitate rapid spectral interpretation and cross-validation, the expected analytical data for a generic substituted pyridothiazine-1,1-dioxide is summarized below.

Table 1: Characteristic Analytical Data for Pyridothiazine Derivatives

Analytical TechniqueTarget Moiety / FeatureExpected Signal / ValueInterpretation / Significance
LC-MS (ESI+) Molecular Ion [M+H]+ peakConfirms exact molecular weight and elemental formula.
1 H NMR (DMSO- d6​ ) Pyridine Protons δ 7.5 – 8.5 ppm (m)Confirms the presence and substitution pattern of the fused pyridine ring [2].
1 H NMR (DMSO- d6​ ) Thiazine N-H δ 10.0 – 11.5 ppm (s)Indicates a secondary amine in the thiazine ring (exchangeable with D 2​ O) [1].
13 C NMR (DMSO- d6​ ) C=N / C=O Carbons δ 150 – 165 ppmConfirms unsaturated or carbonyl carbons in the core heterocyclic structure.
FT-IR (ATR) N-H Stretch3300 – 3450 cm −1 Validates the presence of the amine group [1].
FT-IR (ATR) SO 2​ Stretch (Dioxides)1150 & 1300 cm −1 Confirms the oxidation state of the sulfur atom (characteristic of 1,1-dioxides) [2].

References

  • Source: Molecules (via NIH/PMC)
  • New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity Source: MDPI URL
  • New synthesis of 2-amino-4-oxopyrido[3,2-e]-1,3-thiazines and 1-alkyl(aryl)
Method

Application Note: Development and Evaluation of Pyridothiazines as Novel Antimicrobial Agents

Introduction & Mechanistic Rationale The alarming dissemination of multidrug-resistant (MDR) bacterial strains, particularly Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA), necessitates...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The alarming dissemination of multidrug-resistant (MDR) bacterial strains, particularly Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA), necessitates the urgent discovery of novel chemical scaffolds[1]. Pyridothiazines—specifically pyrido[1,2]thiazines, pyrido[3,2-e][1,3]thiazines, and pyrido[2,3-b][1,4]thiazines—have emerged as highly potent antimicrobial candidates[2][3][4]. Their unique heterocyclic structure provides a versatile pharmacophore capable of penetrating lipid-rich bacterial cell walls, a critical attribute for antimycobacterial efficacy[5].

Mechanistically, pyridothiazine analogues and related heterocycles have been implicated in the disruption of bacterial cell wall synthesis and cell division, notably through the inhibition of the divisome protein FtsZ[1]. By destabilizing FtsZ polymers or blocking GTP hydrolysis, these compounds effectively impair cytokinesis[1]. Furthermore, the lipophilicity (logP) of the pyridothiazine core strongly correlates with its ability to inhibit mycobacterial growth, dictating its passive diffusion across the dense mycolic acid layer of mycobacteria[5].

Workflow for Synthesis and Optimization

To successfully develop these agents, researchers must employ a rigorous pipeline integrating microwave-assisted synthesis, phenotypic screening, and parallel cytotoxicity profiling.

Workflow A Microwave-Assisted Synthesis B Structural Validation (NMR, IR, MS) A->B Purified Compound C In Vitro AST (MIC Determination) B->C >95% Purity D Cytotoxicity Profiling (VERO Cells) C->D Active Hits E Selectivity Index (SI) Calculation D->E IC50 Data E->C SI > 10 (Iterative) F Lead Optimization (logP tuning) E->F SI < 10 (Toxicity)

Iterative workflow for the synthesis and biological evaluation of pyridothiazines.

Experimental Protocols: Synthesis & Validation

Protocol 1: Microwave-Assisted Synthesis of Pyrido[3,2-e][1,3]thiazines

Causality & Rationale: Conventional reflux synthesis of pyridothiazines often suffers from prolonged reaction times and thermal degradation of intermediates. Microwave-assisted synthesis provides uniform dielectric heating and accelerates the cyclization step, significantly improving yields and reducing side-product formation[3].

Step-by-Step Methodology:

  • Preparation of Precursors: Dissolve 10 mmol of 6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide in 15 mL of anhydrous dimethylformamide (DMF)[3].

  • Reagent Addition: Add 1.2 equivalents of the corresponding functionalized halide and 2.0 equivalents of anhydrous potassium carbonate ( K2​CO3​ ) as an acid scavenger.

  • Microwave Irradiation: Place the sealed reaction vessel in a dedicated microwave synthesizer. Irradiate at 150 W, maintaining a temperature of 120°C for 15–20 minutes[3].

  • Self-Validation (In-Process): Monitor the reaction via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (1:1) mobile phase every 5 minutes. The complete disappearance of the precursor spot validates reaction completion.

  • Workup & Purification: Pour the cooled mixture into 100 mL of ice-cold distilled water. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to yield the pure pyrido-thiazine derivative[3].

  • Structural Validation: Confirm the structure using 1 H-NMR (identifying the characteristic thiazine ring protons) and FT-IR (confirming the presence of C=S or C=O stretching depending on the specific oxidation state)[3][6].

Protocol 2: Antimicrobial Susceptibility Testing (AST) and Cytotoxicity Profiling

Causality & Rationale: High lipophilicity, while beneficial for penetrating the mycobacterial cell envelope, often correlates with off-target mammalian cytotoxicity[5][7]. Therefore, parallel determination of the Minimum Inhibitory Concentration (MIC) and the half-maximal inhibitory concentration ( IC50​ ) on mammalian cells (e.g., VERO cells) is mandatory to establish a therapeutic window, mathematically defined as the Selectivity Index (SI = IC50​ / MIC)[7].

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC. Adjust the bacterial suspension to a MacFarland standard of 0.5. For rapidly growing strains (S. aureus, E. coli), use Mueller-Hinton broth.

  • Compound Dilution: Prepare a 10 mg/mL stock solution of the pyridothiazine in DMSO. Perform two-fold serial dilutions in a 96-well microtiter plate to achieve final test concentrations ranging from 100 µg/mL down to 0.05 µg/mL.

  • Self-Validation (Control): Ensure the final DMSO concentration is <1% and include a solvent-only control well to validate that observed bacterial inhibition is strictly due to the compound, not solvent toxicity. Include standard antibiotics (e.g., Rifampicin for M. tuberculosis) as positive controls to validate assay sensitivity[7].

  • Incubation: Inoculate the wells with 5×105 CFU/mL of the bacterial suspension. Incubate at 37°C for 24 hours for standard bacteria, or up to 7-14 days for M. tuberculosis using the Microplate Alamar Blue Assay (MABA)[7].

  • Cytotoxicity Assay (VERO Cells): Seed VERO cells at 1×104 cells/well in a 96-well plate. Treat with the same concentration range of the compound for 72 hours. Add MTT reagent, incubate for 4 hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm to calculate the IC50​ [7].

Quantitative Data Summary

The following table summarizes the biological evaluation of representative pyrido-1,2-thiazine derivatives and pyrido[2,3-b]pyrazine/thiazine analogues against key pathogens.

Compound ClassTarget OrganismMIC (µg/mL)VERO IC50​ (µg/mL)Selectivity Index (SI)
3-benzoylpyrido-1,2-thiazine (1a)M. tuberculosis H37Rv3.13~1.00.32 (High Toxicity)
3-benzoylpyrido-1,2-thiazine (1b)M. tuberculosis H37Rv6.25~1.00.16 (High Toxicity)
Pyrido[2,3-b]pyrazine-dithioneS. aureus78.0N/AN/A
Pyrido[2,3-b]pyrazine-dithioneE. coli625.0N/AN/A

Note: The high cytotoxicity of early-generation compounds 1a and 1b highlights the critical need for lead optimization to decouple antimicrobial efficacy from mammalian cell toxicity[5][7]. The presence of specific side-chains and thiocarbonyl groups heavily dictates the spectrum of activity against Gram-positive vs. Gram-negative bacteria[8].

Mechanistic Profiling: FtsZ Inhibition & Cell Wall Disruption

Recent structural insights reveal that specific pyridothiazine analogues target the divisome by interacting with FtsZ, making it an underexploited but highly viable target for these heterocycles[1].

Mechanism A Pyridothiazine Derivative B Lipid Wall Penetration (logP dependent) A->B Diffusion C FtsZ Protein Binding (GTPase pocket) B->C Intracellular Target D Blockade of GTP Hydrolysis C->D Allosteric/Competitive E Inhibition of Z-ring Formation D->E Destabilization F Bacterial Cytokinesis Arrest & Death E->F Phenotypic Outcome

Proposed mechanism of action for pyridothiazines targeting bacterial FtsZ.

Sources

Application

Application Note: Advanced Single Crystal Growth Protocols for Pyridothiazine Compounds

Target Audience: Structural Biologists, Medicinal Chemists, and X-ray Crystallographers Document Type: Technical Guide & Validated Protocols Introduction & Structural Context Pyridothiazines and their derivatives (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Medicinal Chemists, and X-ray Crystallographers Document Type: Technical Guide & Validated Protocols

Introduction & Structural Context

Pyridothiazines and their derivatives (e.g., pyrido[3,2-e][1,2]thiazines) represent a highly versatile class of heterocyclic pharmacophores. In modern drug development, they are heavily investigated for their potent biological activities, serving as targeted antibacterial agents (such as FtsZ inhibitors)[1] and highly selective anti-inflammatory cyclooxygenase (COX-1/COX-2) inhibitors[2].

However, the structural characterization of pyridothiazines presents a unique challenge. These molecules frequently exhibit complex keto-enol or thione-thiol tautomerism and possess partially saturated thiazine rings that adopt specific puckered conformations (e.g., screw-boat or diplanar)[3][4]. Because solution-state Nuclear Magnetic Resonance (NMR) represents a time-averaged ensemble of these dynamic states, Single-Crystal X-ray Diffraction (SCXRD) is the only definitive method to resolve the absolute solid-state conformation, tautomeric preference, and hydrogen-bonding networks of these compounds.

This application note provides mechanistically grounded, self-validating protocols for growing diffraction-grade single crystals of pyridothiazine derivatives.

Mechanistic Principles of Pyridothiazine Crystallization

As a Senior Application Scientist, I cannot overstate the importance of solvent causality in crystal engineering. Pyridothiazines are rich in heteroatoms (N, S, O) that act as competitive hydrogen bond donors and acceptors. Your choice of crystallization solvent does not merely dissolve the compound; it actively dictates the thermodynamic stability of the resulting crystal lattice.

  • Protic Solvents (e.g., Methanol, Propan-1-ol): Protic environments readily donate and accept hydrogen bonds, facilitating extensive intermolecular networks. This solvent class is highly effective at stabilizing zwitterionic forms, thione tautomers, or 4-hydroxy (enol) forms by bridging adjacent molecules in the crystal lattice[3][5].

  • Aprotic Solvents (e.g., Toluene, Benzene): In the absence of external hydrogen bond donors, pyridothiazines are forced to satisfy their hydrogen-bonding potential internally. Aprotic solvents strongly favor the formation of intramolecular hydrogen bonds (e.g., C–H···O or O–H···O), which frequently stabilizes the 4-keto tautomer and dictates specific ring puckering, such as the screw-boat conformation[3][4].

Crystallization strategy workflow based on pyridothiazine tautomeric properties.

Quantitative Structural Data & Solvent Matrix

To guide your experimental design, the following table summarizes field-proven solvent systems and their corresponding structural outcomes for various pyridothiazine derivatives.

Pyridothiazine DerivativeSolvent SystemCrystallization MethodStructural & Tautomeric OutcomeRef
3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1,2]thiazin-4-one 1,1-dioxide BenzeneSlow Evaporation4-keto tautomer predominance; diplanar thiazine ring conformation.[3]
3-(1-hydroxyethylidene)-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1,2]thiazin-4-one 1,1-dioxide Propan-1-olSlow Evaporation4-keto tautomer predominance; stabilized by strong intramolecular O—H···O bonds.[3]
rac-2,3-Diphenyl-2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-one 1-oxide TolueneSlow EvaporationScrew-boat pucker ; helical chains formed via intermolecular C—H···O bonding.[4]
2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-ones (Neutral species)MethanolSlow EvaporationThione tautomer ; stabilized by O1-H···S1 and N1-H···O2 hydrogen bonds.[5]
2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-ones (Disulfide derivative)PyridineSlow EvaporationDisulfide pyridine solvate ; requires careful cryo-preservation to prevent efflorescence.[5]

Experimental Methodologies: Self-Validating Protocols

A robust protocol must be a self-validating system —meaning the physical behavior of the experiment at each step inherently proves whether the thermodynamic conditions are correct.

Protocol A: Controlled Isothermal Slow Evaporation

Best for: Moderately soluble pyridothiazines where the target tautomer is known.

  • Saturation & Dissolution: Weigh 10–20 mg of the purified pyridothiazine powder into a clean 4 mL glass vial. Add the chosen solvent (e.g., Toluene or Methanol) dropwise while gently warming the vial (10°C below the solvent's boiling point) until the solid just dissolves.

  • Filtration (Self-Validation Checkpoint 1): Pass the warm solution through a 0.22 µm PTFE syringe filter into a new, dust-free vial.

    • Causality: Dust particles act as heterogeneous nucleation sites, causing rapid, uncontrolled precipitation (polycrystalline clusters).

    • Validation: If the solution turns cloudy immediately after filtration, it was supersaturated. You must add 10% more solvent and repeat.

  • Controlled Evaporation: Puncture the cap of the vial with a needle (1-3 small holes). Place the vial in a vibration-free, temperature-controlled environment (e.g., a heavy crystallization incubator at 20°C).

  • Monitoring (Self-Validation Checkpoint 2): Inspect the vial every 48 hours using a stereomicroscope equipped with a cross-polarizing filter.

    • Validation: Amorphous precipitates will appear dark under cross-polarized light. True single crystals will exhibit birefringence (lighting up and changing colors as the stage is rotated), immediately validating the success of the crystal growth phase.

Protocol B: Anti-Solvent Vapor Diffusion

Best for: Highly soluble derivatives that form syrups or oils during evaporation.

  • Inner Vial Preparation: Dissolve 10 mg of the compound in 0.5 mL of a "good" solvent (e.g., Dichloromethane or Pyridine) in a 2 mL inner vial. Filter via 0.22 µm PTFE. Leave this vial uncapped.

  • Outer Vial Preparation: Place the 2 mL vial inside a larger 20 mL scintillation vial. Add 3 mL of an "anti-solvent" (e.g., Hexane or Diethyl ether) to the outer vial.

  • Diffusion Phase: Tightly cap the outer 20 mL vial. Over 3–7 days, the volatile anti-solvent will slowly diffuse into the inner vial, gently lowering the solubility of the pyridothiazine and forcing it into the metastable zone, yielding highly faceted crystals.

G S1 1. Prepare Saturated Solution (Near boiling point) S2 2. Syringe Filtration (0.22 µm PTFE) S1->S2 Removes heterogeneous nuclei S3 3. Isothermal Incubation (Vibration-free environment) S2->S3 Enters metastable zone S4 4. Optical Validation (Cross-polarized light) S3->S4 Crystal growth S4->S1 Amorphous/Twinning (Self-Validation: FAIL) S5 5. Harvest & Mount (Paratone oil, 173K) S4->S5 Birefringence confirmed (Self-Validation: PASS)

Self-validating experimental loop for single crystal growth and optical verification.

Harvesting and Cryo-Preservation (Critical Step)

Pyridothiazines grown from highly coordinating solvents (like pyridine or propan-1-ol) frequently incorporate solvent molecules into their crystal lattice, forming solvates [5].

The Causality of Lattice Degradation: Removing a solvated crystal from its mother liquor at room temperature exposes it to atmospheric conditions, causing rapid solvent evaporation from the crystal surface. This phenomenon, known as efflorescence, destroys the internal long-range order, turning a pristine single crystal into an opaque, useless powder within seconds.

The Solution:

  • Using a micro-loop, immediately transfer the harvested crystal from the mother liquor directly into a drop of viscous cryoprotectant (e.g., Paratone-N oil).

  • The oil acts as a hydrophobic barrier, trapping the solvent inside the lattice.

  • Mount the loop on the diffractometer goniometer and instantly flash-cool the crystal to 173 K (or 100 K) using a liquid nitrogen cryostream[5]. This freezes molecular motion, preserves the solvate structure, and significantly reduces thermal vibrations (B-factors), yielding ultra-high-resolution electron density maps capable of distinguishing delicate keto-enol hydrogen bonds.

References

  • Keto–enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1,2]thiazin-4-one 1,1-dioxide...
  • T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3- dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-ones and Their Activity against...
  • Chemical structures of pyridopyrazine and pyrimidothiazine (75–77)
  • Source: IUCr Journals (iucr.org)
  • Preparation of Novel Derivatives of Pyridothiazine-1,1-dioxide and Their CNS an Antioxidant Properties Source: ResearchGate URL

Sources

Method

Application Notes and Protocols: Pyridothiazines in Medicinal Chemistry

Executive Overview Pyridothiazines—heterocyclic scaffolds comprising fused pyridine and thiazine rings—have emerged as highly versatile pharmacophores in modern drug design. Their unique structural geometry allows them t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

Pyridothiazines—heterocyclic scaffolds comprising fused pyridine and thiazine rings—have emerged as highly versatile pharmacophores in modern drug design. Their unique structural geometry allows them to act as bioisosteres for various biologically active molecules, most notably as 8-aza-analogs of the non-steroidal anti-inflammatory drug (NSAID) piroxicam[1]. This application note provides a comprehensive guide to the mechanistic rationale, structural diversification, and validated synthetic protocols for developing pyridothiazine derivatives with optimized pharmacological profiles.

Mechanistic Rationale in Drug Design

The therapeutic utility of pyridothiazines stems from their ability to modulate key inflammatory and proliferative pathways while minimizing off-target toxicity.

  • Anti-Inflammatory & Analgesic Activity: Classical NSAIDs often cause severe gastrointestinal ulceration due to the presence of a free carboxylic acid group. By utilizing a pyridothiazine-1,1-dioxide core and replacing the acidic moiety with a 1,3,4-oxadiazole ring, medicinal chemists can retain COX-2 inhibitory activity while drastically reducing ulcerogenic potential[1]. The oxadiazole acts as a flat aromatic linker, ensuring the correct spatial orientation of the pharmacophore within the cyclooxygenase active site[1]. Furthermore, specific derivatives possessing a 3-arylpiperazinylpropyl side chain exhibit potent central nervous system (CNS) analgesic action, as demonstrated in in vivo writhing tests[2].

  • Antiproliferative Activity: Structural hybridization, such as the synthesis of N-substituted spiro[indole-pyridothiazine] analogs via zeolite-supported Brønsted-acid catalysis, has yielded compounds with significant antiproliferative effects across various tumor cell lines[3].

Caption: Workflow for the design and validation of pyridothiazine-based anti-inflammatory agents.

Quantitative Pharmacological Profiling

To benchmark the efficacy of synthesized pyridothiazines, researchers rely on standardized biological assays. The table below summarizes the target activities of key structural modifications.

Compound Class / ModificationPrimary Target / AssayPharmacological OutcomeRef
Pyridothiazine-1,1-dioxide + 1,3,4-Oxadiazole COX-1 / COX-2 InhibitionRetained anti-inflammatory activity with significantly reduced gastrointestinal ulcerogenicity.[1]
Spiro[indole-pyridothiazine] Analogs Tumor Cell Viability AssaysHigh antiproliferative efficacy (low micromolar IC50) against diverse cancer cell lines.[3]
3-Arylpiperazinylpropyl-Pyridothiazines In vivo Writhing Test (Mice)Pronounced CNS analgesic action (effective at 12.5–50 mg/kg dosing).[2]
Microwave-Synthesized Pyridothiazines Antimicrobial ScreeningBroad-spectrum inhibition against bacterial and fungal strains.[4]
Validated Experimental Protocols
Protocol A: Microwave-Assisted Synthesis of the Pyridothiazine Core

Conventional synthesis of pyridothiazines often requires prolonged refluxing (several hours), which can lead to the degradation of sensitive intermediates and poor overall yields.4 overcomes this by providing direct dielectric heating, which accelerates reaction kinetics and improves purity[4],[5].

Objective: Rapid assembly of the pyrido[3,2-f][1,4]thiazepine or pyridothiazine core via nucleophilic substitution and cyclization.

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve 0.01 mol of the starting pyridinethione derivative in 50 mL of a warm ethanolic potassium hydroxide solution (0.01 mol KOH in ethanol)[5].

    • Causality: The KOH deprotonates the thiol group, dramatically increasing its nucleophilicity to facilitate the subsequent attack on the α-haloketone.

  • Addition of Electrophile: Add 0.01 mol of the appropriate α-haloketone to the basic solution[5].

  • Microwave Irradiation: Subject the reaction mixture to microwave irradiation at 500 W and 90 °C for exactly 5 minutes[5].

    • Causality: Localized superheating rapidly overcomes the activation energy barrier for both the initial substitution and the subsequent intramolecular cyclization, minimizing the formation of thermodynamic side-products.

  • Quenching & Precipitation: Remove the reaction vessel, cool to room temperature, and pour the mixture into ice-cold distilled water[5].

    • Causality: The sudden shift in solvent polarity and temperature forces the hydrophobic cyclized product to precipitate out of the aqueous phase.

  • Isolation: Filter the solid product under vacuum and recrystallize from dilute dimethylformamide or ethanol[5].

Self-Validating System (Quality Control):

  • TLC Monitoring: Confirm the complete disappearance of the starting pyridinethione spot.

  • Spectroscopic Validation: 1H-NMR must show the disappearance of the free -SH proton (typically around 13-14 ppm if tautomerized) and the emergence of characteristic cyclic aliphatic/aromatic protons. 13C-NMR should confirm the formation of the new C-S and C-N bonds.

MW_Synthesis S1 Step 1: Reactant Preparation Pyridinethione + α-haloketone in KOH/EtOH S2 Step 2: Microwave Irradiation 500W, 90°C, 5 min S1->S2 S3 Step 3: Rapid Quenching Precipitation in Ice Water S2->S3 S4 Step 4: Purification Recrystallization from EtOH S3->S4 S5 Step 5: Self-Validation TLC, 1H-NMR, 13C-NMR S4->S5

Caption: Step-by-step microwave-assisted synthesis protocol for pyridothiazine cores.

Protocol B: Bioisosteric Hybridization (1,3,4-Oxadiazole Integration)

To improve the safety profile of pyridothiazine-based NSAIDs, the ulcerogenic carboxylic acid group is1[1].

Objective: Synthesize 1,3,4-oxadiazole derivatives of pyridothiazine-1,1-dioxide.

Step-by-Step Methodology:

  • Hydrazide Formation: Reflux the starting pyridothiazine-carboxylic acid ester with an excess of hydrazine hydrate in absolute ethanol for 12 hours.

    • Causality: Hydrazine acts as a potent bis-nucleophile, displacing the alkoxy group to form the corresponding acid hydrazide, which serves as the crucial building block for the oxadiazole ring.

  • Cyclization: React the isolated hydrazide with carbon disulfide (CS₂) in the presence of ethanolic KOH under reflux conditions for 6-8 hours.

    • Causality: The basic conditions promote the nucleophilic attack of the hydrazide nitrogen onto CS₂, followed by intramolecular cyclization and elimination of H₂S to yield the 1,3,4-oxadiazole-2-thiol derivative.

  • Mannich Base Modification (Optional): To further enhance biological activity, react the oxadiazole with an arylpiperazine and formaldehyde in ethanol[1].

    • Causality: This introduces an arylpiperazinylpropyl moiety, a known pharmacophore that significantly boosts anti-inflammatory and analgesic properties[1].

Self-Validating System (Quality Control):

  • IR Spectroscopy: The successful conversion is marked by the disappearance of the strong ester C=O stretching band (approx. 1730 cm⁻¹) and the appearance of C=N (approx. 1600 cm⁻¹) and C-O-C (approx. 1070 cm⁻¹) stretching vibrations characteristic of the oxadiazole ring.

  • NMR Validation: For Mannich base derivatives, 1H-NMR must reveal the characteristic methylene group singlet at δ ~4.6 ppm and 13C-NMR at δ ~69–70 ppm[1].

References
  • [4] Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. Molecules (via PMC - NIH). 4

  • [1] New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity. International Journal of Molecular Sciences (via PMC - NIH). 1

  • [5] Microwave Assisted Synthesis and Unusual Coupling of Some Novel Pyrido[3,2-f][1,4]thiazepines. Molecules (via MDPI).5

  • [2] Preparation of Novel Derivatives of Pyridothiazine-1,1-dioxide and Their CNS an Antioxidant Properties. ResearchGate. 2

  • [3] Design, synthesis and biological evaluation of novel spiro[indole-pyridothiazine] analogs as antiproliferative agents. RSC Advances. 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1H,2H,3H-pyrido[2,3-b]thiazine

Welcome to the technical support center for the synthesis of 1H,2H,3H-pyrido[2,3-b]thiazine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are work...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1H,2H,3H-pyrido[2,3-b]thiazine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we address common challenges encountered during synthesis, providing in-depth, evidence-based troubleshooting strategies and answers to frequently asked questions. Our goal is to empower you to optimize your reaction yields, improve product purity, and confidently overcome synthetic hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter in the laboratory.

Question 1: My reaction yield is consistently low or non-existent. What are the primary factors I should investigate?

Answer: Low or no yield in the synthesis of the pyrido[2,3-b]thiazine core, which is typically formed via a cyclocondensation reaction, can be attributed to several critical factors. The most common synthetic route involves the reaction of 2-amino-3-mercaptopyridine with a suitable dielectrophile. Let's break down the potential causes:

  • Poor Quality of Starting Materials: The stability of 2-amino-3-mercaptopyridine is a crucial parameter. This starting material can be prone to oxidation, forming a disulfide-linked dimer, which is unreactive in the desired cyclization.

    • Troubleshooting Strategy:

      • Verify Purity: Always verify the purity of your 2-amino-3-mercaptopyridine using ¹H NMR and LC-MS before starting the reaction.

      • Fresh is Best: If possible, use freshly prepared 2-amino-3-mercaptopyridine. The synthesis from 2-aminopyridine is a well-established procedure.[1]

      • Inert Atmosphere: Handle the aminothiol under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Suboptimal Reaction Conditions: The choice of solvent, base, and temperature plays a pivotal role in the success of the cyclocondensation.

    • Troubleshooting Strategy:

      • Solvent Selection: A polar aprotic solvent like DMF or DMSO is often effective as it helps to dissolve the starting materials and facilitate the reaction.

      • Base Selection: A non-nucleophilic base is required to deprotonate the thiol without competing in the reaction. Common choices include triethylamine (TEA) or diisopropylethylamine (DIPEA). The pKa of the base should be sufficient to deprotonate the thiol but not so high as to cause unwanted side reactions.

      • Temperature Control: While some reactions require heat to proceed, excessive temperatures can lead to decomposition and the formation of polymeric byproducts.[2] Start with room temperature and gradually increase the temperature while monitoring the reaction progress by TLC or LC-MS.

  • Incorrect Reaction Stoichiometry: An incorrect ratio of reactants can lead to the formation of side products or leave a significant amount of starting material unreacted.

    • Troubleshooting Strategy:

      • Precise Measurement: Ensure accurate weighing and molar calculations of all reactants.

      • Equivalence: While a 1:1 stoichiometry is theoretically required, a slight excess of one of the reactants (e.g., 1.1 equivalents of the dielectrophile) can sometimes drive the reaction to completion.

Below is a troubleshooting workflow to guide your optimization process:

G start Low or No Yield check_sm Check Starting Material Purity (2-amino-3-mercaptopyridine) start->check_sm sm_ok Purity OK? check_sm->sm_ok purify_sm Purify or Resynthesize Starting Material sm_ok->purify_sm No check_conditions Review Reaction Conditions (Solvent, Base, Temp) sm_ok->check_conditions Yes purify_sm->start conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Systematically Vary: 1. Solvent (e.g., DMF, EtOH) 2. Base (e.g., TEA, K2CO3) 3. Temperature (RT to 80°C) conditions_ok->optimize_conditions No check_stoichiometry Verify Stoichiometry conditions_ok->check_stoichiometry Yes optimize_conditions->start stoichiometry_ok Stoichiometry Correct? check_stoichiometry->stoichiometry_ok adjust_stoichiometry Recalculate and Adjust Reagent Ratios stoichiometry_ok->adjust_stoichiometry No success Improved Yield stoichiometry_ok->success Yes adjust_stoichiometry->start

Caption: Troubleshooting workflow for low yield.

Question 2: I'm observing significant byproduct formation. How can I identify and minimize these impurities?

Answer: The formation of byproducts is a common issue in heterocyclic synthesis. In the case of pyrido[2,3-b]thiazines, several side reactions can occur:

  • Disulfide Formation: As mentioned, the starting 2-amino-3-mercaptopyridine can oxidize to form a dimer. This is often observed as a new, less polar spot on TLC and can be confirmed by mass spectrometry.

    • Minimization Strategy: The most effective way to prevent this is to work under an inert atmosphere and use degassed solvents.

  • Polymerization: At elevated temperatures, or in the presence of certain impurities, the starting materials or intermediates can polymerize, leading to a tar-like substance in the reaction flask.[2]

    • Minimization Strategy: Maintain strict temperature control and consider the gradual addition of one of the reactants to control the reaction exotherm and concentration of reactive species.

  • Formation of Isomers: Depending on the dielectrophile used, there may be a possibility of forming regioisomers.

    • Minimization Strategy: The regiochemistry of cyclocondensation reactions can be complex.[3][4] The use of specific catalysts or pre-forming an intermediate can sometimes direct the reaction towards the desired isomer. Careful analysis of the product mixture by 2D NMR techniques (like HMBC and NOESY) is essential for structural elucidation.

The following table summarizes common byproducts and suggested analytical methods for their identification:

Potential ByproductLikely CauseIdentification Method
Disulfide Dimer of Starting MaterialOxidation of 2-amino-3-mercaptopyridineLC-MS (look for M+H at ~253.3 g/mol )
Polymeric MaterialHigh temperature, reactive impuritiesInsoluble, broad signals in ¹H NMR
RegioisomersAmbiguous reactivity of dielectrophile2D NMR (HMBC, NOESY), X-ray crystallography

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to the 1H,2H,3H-pyrido[2,3-b]thiazine core?

The most prevalent method for constructing the pyrido[2,3-b]thiazine scaffold is through the cyclocondensation of 2-amino-3-mercaptopyridine with a suitable C2-synthon (a molecule that provides two carbon atoms to form the thiazine ring).[3][4] A general representation of this reaction is shown below.

Caption: Common route to the pyridothiazine core.

Q2: How do I choose the optimal reaction conditions?

The optimal conditions are highly dependent on the specific substrates being used. However, the following table provides a good starting point for optimization, based on literature precedents for similar cyclocondensation reactions.[3][4]

ParameterRecommended Starting PointRationale
Solvent Ethanol, DMF, or DMSOGood solubility for polar starting materials.
Base Triethylamine (TEA) or K₂CO₃Sufficiently basic to deprotonate the thiol without causing side reactions.
Temperature Room Temperature to 80 °CBalances reaction rate with the risk of decomposition.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the thiol starting material.

Experimental Protocol: General Procedure for Synthesis

  • To a solution of 2-amino-3-mercaptopyridine (1.0 eq) in anhydrous DMF (0.1 M) under a nitrogen atmosphere, add the base (e.g., triethylamine, 2.2 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the dielectrophile (e.g., 1,2-dibromoethane, 1.1 eq) dropwise to the solution.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If no reaction is observed after 2-4 hours, gradually heat the mixture to 50-80 °C.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

Q3: What are the best analytical methods for monitoring the reaction and characterizing the product?

  • Reaction Monitoring:

    • Thin Layer Chromatography (TLC): An excellent, rapid technique for monitoring the disappearance of starting materials and the appearance of the product.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing you to track the masses of reactants, products, and any byproducts in real-time.

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product.

    • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, confirming the elemental composition of your synthesized compound.

    • Infrared (IR) Spectroscopy: Useful for identifying key functional groups in the molecule.

By systematically addressing these common issues and following the recommended best practices, you can significantly improve the yield and purity of your 1H,2H,3H-pyrido[2,3-b]thiazine synthesis.

References

  • Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Novel pyrido[2,3-b][3][5]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. Available at: [Link]

  • 2-Mercaptopyridine - Grokipedia. Available at: [Link]

  • Access to Pyridyl-Substituted 1,3,5-Triazines from 4H-Pyrido[3][6]oxazin-4-ones via a Cyclocondensation Process. The Journal of Organic Chemistry. Available at: [Link]

  • Regiochemistry of Cyclocondensation Reactions in the Synthesis of Polyazaheterocycles. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst of Fe₃O₄@THAM-Mercaptopyrimidine. Organic Chemistry Research. Available at: [Link]

  • Facile Synthesis of Some NovelPyrido[3', 2': 4, 5]thieno[2,3-b][3][5]thiazine-8-carboxylic Acids. Molecules. Available at: [Link]

  • Access to Pyridyl-Substituted 1,3,5-triazines From 4H-pyrido[3][6]oxazin-4-ones via a Cyclocondensation Process. The Journal of Organic Chemistry. Available at: [Link]

  • New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity. International Journal of Molecular Sciences. Available at: [Link]

  • New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity. International Journal of Molecular Sciences. Available at: [Link]

  • Preparation of Novel Derivatives of Pyridothiazine-1,1-dioxide and Their CNS an Antioxidant Properties. ResearchGate. Available at: [Link]

  • Facile Synthesis of Some Novel Pyrido[3', 2': 4, 5]thieno[2,3-b][3][5]thiazine-8-carboxylic Acids. Molecules. Available at: [Link]

  • Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. International Journal of Molecular Sciences. Available at: [Link]

  • 1H-Pyrido(2,3-b)(1,4)thiazin-2(3H)-one, 1-(5-nitro-2-pyridinyl)-. PubChem. Available at: [Link]

  • Pyridazine synthesis, optimization, mechanism and scope. ResearchGate. Available at: [Link]

  • Industrialized method for preparing 2-mercaptopyridine. Google Patents.
  • 2-Aminopyridine-3-thiol. PubChem. Available at: [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules. Available at: [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules. Available at: [Link]

  • 2,3-diaminopyridine. Organic Syntheses. Available at: [Link]

  • Synthesis and pharmacological evaluation of 3H-pyridazino[4,5-b][3][5]benzothiazin-4(10H). Il Farmaco. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationships of Pyridothiazine Derivatives

For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of pyridothiazine derivatives, exploring their structure-activity relationships (SAR) across anticance...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of pyridothiazine derivatives, exploring their structure-activity relationships (SAR) across anticancer, anti-inflammatory, and antimicrobial applications. This document moves beyond a simple listing of compounds to explain the causal relationships behind experimental choices and provides detailed, self-validating protocols for key assays.

Introduction to Pyridothiazines: A Scaffold of Therapeutic Promise

Pyridothiazines, heterocyclic compounds containing a pyridine ring fused to a thiazine ring, represent a versatile scaffold in medicinal chemistry. Their structural similarity to phenothiazines, a well-established class of psychoactive drugs, has spurred investigation into a broader range of therapeutic applications. By systematically modifying the pyridothiazine core, researchers have successfully developed potent and selective agents with significant potential in oncology, inflammation, and infectious disease. This guide will dissect the key structural modifications that govern the biological activity of these compounds, providing a comparative analysis supported by experimental data.

Anticancer Activity of Pyridothiazine Derivatives: Targeting Proliferation and Inducing Apoptosis

The quest for novel anticancer agents has led to the exploration of various heterocyclic systems, with pyridothiazines and their analogs, such as dipyridothiazines and quinobenzothiazines, emerging as a promising class of compounds. The anticancer potency of these molecules is intricately linked to the nature and position of substituents on the tricyclic ring system, as well as the arrangement of nitrogen atoms within the pyridine rings.

Key Structure-Activity Relationships in Anticancer Pyridothiazines

The core structure of pyridothiazine and its analogs provides a framework for modifications that significantly impact their cytotoxic and antiproliferative activities. The following diagram illustrates the fundamental pyridothiazine scaffold and highlights key positions for substitution.

Caption: General structure of the pyridothiazine scaffold and key substitution points influencing anticancer activity.

A comparative analysis of various dipyridothiazine derivatives reveals critical SAR insights:

  • Substituents at the Thiazine Nitrogen (N10): This position is a primary determinant of anticancer activity. The introduction of alkylaminoalkyl or alkylaminobutynyl side chains at the N10 position has been shown to significantly enhance cytotoxicity. For example, a 3,6-diazaphenothiazine derivative bearing an N,N-diethylamino-2-butynyl substituent exhibited ten times greater potency against glioblastoma SNB-19 cells than the standard chemotherapeutic agent, cisplatin.[1] The length and nature of this side chain are critical, with longer chains containing a terminal amino group often leading to increased activity.

  • Position of Nitrogen Atoms in the Pyridine Rings: The isomeric arrangement of nitrogen atoms within the dipyridothiazine core plays a crucial role in determining biological activity. Studies comparing 1,6-, 1,8-, 2,7-, and 3,6-diazaphenothiazines have shown that the 3,6-diaza isomer is a particularly favorable scaffold for potent anticancer agents.[2] This highlights the importance of the overall molecular geometry and electronic distribution in the interaction with biological targets.

  • Nature of the Tricyclic Ring System: Both dipyridothiazines and the structurally related tetracyclic quinobenzothiazines have demonstrated significant anticancer potential. The cytotoxic activity of these compounds is dependent on both the polycyclic ring scaffold and the nature of the substituents.[3] Some unsubstituted parent compounds, such as 10H-1,9-diazaphenothiazine and 10H-3,6-diazaphenothiazine, have themselves shown potent activity against certain cancer cell lines, with IC50 values in the sub-micromolar range.[1]

  • Mechanism of Action: The anticancer effects of these compounds are often linked to the induction of apoptosis. For the highly active N,N-diethylamino-2-butynyl substituted 3,6-diazaphenothiazine, an increased BAX/BCL-2 gene expression ratio was observed, indicating the involvement of the mitochondrial apoptotic pathway.[1]

Comparative Cytotoxicity of Pyridothiazine Analogs

The following table summarizes the in vitro anticancer activity of representative pyridothiazine and dipyridothiazine derivatives against various human cancer cell lines.

Compound IDCore StructureN10-SubstituentCancer Cell LineIC50 (µM)Reference
1 3,6-DiazaphenothiazineHSNB-19 (Glioblastoma)>10[1]
2 3,6-DiazaphenothiazinePropynylSNB-19 (Glioblastoma)5.2[1]
3 3,6-DiazaphenothiazineN,N-diethylamino-2-butynylSNB-19 (Glioblastoma)0.8[1]
4 10H-1,9-DiazaphenothiazineHC-32 (Melanoma)<1 µg/mL[1]
5 10H-3,6-DiazaphenothiazineHMDA-MB231 (Breast)<1 µg/mL[1]
Cisplatin --SNB-19 (Glioblastoma)8.0[1]
Experimental Protocol: MTT Assay for Cell Viability

This protocol details the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell metabolic activity as an indicator of cell viability.[4][5][6]

Materials:

  • 96-well microplates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Activity of Pyridothiazine Derivatives: Targeting Cyclooxygenase Enzymes

Chronic inflammation is a hallmark of numerous diseases, and the cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are key targets for anti-inflammatory drugs. Pyridothiazine and pyridazinone derivatives have been investigated as potential COX inhibitors, with a focus on achieving selectivity for COX-2 to minimize the gastrointestinal side effects associated with non-selective NSAIDs.

Key Structure-Activity Relationships in Anti-inflammatory Pyridothiazines

The anti-inflammatory properties of pyridothiazine derivatives are largely dictated by their ability to inhibit COX enzymes. The following diagram illustrates a generalized workflow for evaluating these compounds.

Workflow_Antiinflammatory cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation start Pyridothiazine/Pyridazinone Scaffold modification Introduction of Substituents (e.g., Aryl, Heteroaryl, Side Chains) start->modification derivatives Library of Derivatives modification->derivatives cox_assay COX-1/COX-2 Inhibition Assay derivatives->cox_assay ic50 Determine IC50 values cox_assay->ic50 selectivity Calculate Selectivity Index (SI) ic50->selectivity animal_model Carrageenan-Induced Paw Edema selectivity->animal_model edema_measurement Measure Paw Edema Inhibition animal_model->edema_measurement SAR_Antimicrobial cluster_structure Pyridothiazine Structure cluster_mechanisms Mechanisms of Action cluster_outcome Antimicrobial Outcome core Pyridothiazine Core substituents Lipophilic Substituents core->substituents Enhance membrane permeability membrane Membrane Destabilization substituents->membrane efflux Efflux Pump Inhibition substituents->efflux activity Broad-Spectrum Antimicrobial Activity membrane->activity efflux->activity

Caption: Key structural features and mechanisms contributing to the antimicrobial activity of pyridothiazine derivatives.

Key SAR observations for antimicrobial pyridothiazines include:

  • Lipophilicity: Increased lipophilicity often correlates with enhanced antimicrobial activity, as it facilitates the compound's passage through the lipid-rich microbial cell membranes.

  • Efflux Pump Inhibition: A significant advantage of some phenothiazine-related compounds is their ability to inhibit bacterial efflux pumps. This can restore the efficacy of conventional antibiotics to which bacteria have developed resistance. [7]* Membrane-Destabilizing Effects: These compounds can directly interact with and disrupt the integrity of the bacterial cell membrane, leading to cell death. [7]

Comparative Antimicrobial Activity of Phenothiazine-Related Compounds

The following table summarizes the minimum inhibitory concentrations (MIC) of some phenothiazine derivatives against various microbial strains. While specific data for a wide range of pyridothiazines is still emerging, the data for these closely related compounds provide valuable insights.

CompoundMicroorganismMIC (µg/mL)Reference
ChlorpromazineStaphylococcus aureus16-64[8]
ThioridazineMycobacterium tuberculosis1-4[9]
PromethazineEscherichia coli>128[8]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the broth microdilution method, a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism. [10][11] Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

  • Test compounds and control antibiotics

  • Sterile saline

  • Multichannel pipette

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile saline equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a series of two-fold dilutions of the test compounds and control antibiotics in CAMHB directly in the 96-well plate.

  • Inoculation: Add the prepared inoculum to each well containing the compound dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours for bacteria or for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion

The pyridothiazine scaffold represents a highly versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications to the pyridothiazine core can yield compounds with potent and selective anticancer, anti-inflammatory, and antimicrobial activities. The provided experimental protocols offer a foundation for the continued exploration and optimization of this promising class of molecules. Further research, particularly in elucidating the specific molecular targets and mechanisms of action, will be crucial in translating the therapeutic potential of pyridothiazines into clinical applications.

References

  • Dual Action of Dipyridothiazine and Quinobenzothiazine Derivatives—Anticancer and Cholinesterase-Inhibiting Activity. (2020). Molecules. [Link]

  • The new dipyridothiazine derivatives- synthesis, properties analysis and anticancer activity. (2019). Molecules. [Link]

  • Synthesis, chemical reactivity and fungicidal activity of pyrido[1,2-b]t[3][12][13]riazine derivatives. (n.d.). SciELO. [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. [Link]

  • New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity. (2020). PubMed. [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

  • A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. (2025). JOVE. [Link]

  • Novel Dipyridothiazines with 1,2,3-Triazole Substituents—Synthesis and Anticancer Activities. (2019). MDPI. [Link]

  • Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. (2026). Molecules. [Link]

  • Synthesis and antifungal activity of pyrido[3',2':4,5]thieno[3,2-d]- 1,2,3-triazine derivatives. (1993). PubMed. [Link]

  • Synthesis, Anticancer Activity, and Apoptosis Induction of Novel 3,6-Diazaphenothiazines. (2019). Molecules. [Link]

  • Pyridazine derivatives as selective COX‐2 inhibitors: A review on recent updates. (2023). Journal of Heterocyclic Chemistry. [Link]

  • Possible Biological and Clinical Applications of Phenothiazines. (2017). Anticancer Research. [Link]

  • Role of Phenothiazines and Structurally Similar Compounds of Plant Origin in the Fight against Infections by Drug Resistant Bacteria. (n.d.). PMC. [Link]

  • Antimicrobial activity of phenothiazines. (n.d.). ResearchGate. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]

  • Broth Microdilution Assay. (n.d.). Bio-protocol. [Link]

  • Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. (2021). PubMed. [Link]

  • Do phenothiazines possess antimicrobial and efflux inhibitory properties? (2019). FEMS Microbiology Reviews. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. [Link]

  • Phenothiazines enhance antibacterial activity of macrophage by inducing ROS and autophagy. (n.d.). Frontiers. [Link]

  • New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; Design, Synthesis and Biological Evaluation. (2019). ResearchGate. [Link]

  • Broth microdilution reference methodology. (2022). CGSpace. [Link]

  • New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evaluation. (2019). PubMed. [Link]

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). ResearchGate. [Link]

  • Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. (1998). ACS Publications. [Link]

  • African Journal of Pharmacy and Pharmacology - in vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants. (n.d.). Academic Journals. [Link]

  • Dual Action of Dipyridothiazine and Quinobenzothiazine Derivatives-Anticancer and Cholinesterase-Inhibiting Activity. (2020). PubMed. [Link]

  • Anti-inflammatory Effects of Avicennia marina on Carrageenan-Induced Paw Edema in Rats. (2025). Brieflands. [Link]

  • Anti-inflammatory Activity of Taraxacum officinale on Carrageenan-induced Paw Edema in Wistar Rats. (2026). ARCC Journals. [Link]

  • In-vivo anti-inflammatory activity assay: (Carrageenan-Induced paw edema model). (n.d.). ResearchGate. [Link]

  • In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. (n.d.). PMC. [Link]

  • Design, Synthesis, and Testing of 1,2,3-Triazolo-Quinobenzothiazine Hybrids for Cytotoxic and Immunomodulatory Activity. (n.d.). PMC. [Link]

  • COX 2 Inhibitory effect of Morinda citrifolia leaf extract- an In- Vitro study. (n.d.). ResearchGate. [Link]

  • Synthesis and antifungal activity of new hybrids pyrimido[4,5-d]pyridazinone-N-acylhydrazones. (2020). PubMed. [Link]

  • Pyridazine derivatives as selective COX-2 inhibitors: A review on recent updates. (2023). PubMed. [Link]

  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. (n.d.). RSC Publishing. [Link]

  • Synthesis and antifungal activity of some substituted phenothiazines and related compounds. (2010). CONICET. [Link]

  • Synthesis and antifungal activity of some new pyrido[2,3-d]pyrimidines. (2011). Africana. [Link]

Sources

Comparative

A Comparative Guide to the Biological Activities of Pyridothiazine Derivatives

The pyridothiazine scaffold, a heterocyclic system integrating pyridine and thiazine rings, has garnered significant attention in medicinal chemistry. Its unique structural features provide a versatile template for the d...

Author: BenchChem Technical Support Team. Date: March 2026

The pyridothiazine scaffold, a heterocyclic system integrating pyridine and thiazine rings, has garnered significant attention in medicinal chemistry. Its unique structural features provide a versatile template for the development of novel therapeutic agents with a wide spectrum of biological activities. This guide offers an in-depth, comparative analysis of the anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties of various pyridothiazine and structurally related pyridazine derivatives, supported by experimental data. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and visualize the underlying biological pathways.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Pyridothiazine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The mechanism of action often involves the induction of apoptosis, or programmed cell death, a self-validating system for effective cancer therapy.[1]

Comparative Analysis of Anticancer Potency

The in vitro cytotoxic activity of various pyridothiazine and related derivatives is typically quantified by the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) value, with lower values indicating higher potency. The selection of cancer cell lines for screening, such as those from different tissue origins, is a critical experimental choice to assess the spectrum of activity and potential for broad therapeutic application.

Derivative ClassSpecific CompoundCancer Cell LineCell Line OriginIC50 / GI50 (µM)Reference
DipyridothiazineDerivative with N,N-diethylamino-2-butynyl substituentSNB-19Glioblastoma< 1 (ten times more potent than cisplatin)[1]
Pyridine-Thiazole HybridCompound 3HL-60Acute Promyelocytic Leukemia0.57[2]
Pyridine-Thiazole HybridCompound 4Non-Small Cell Lung Cancer (NCI-H460, NCI-H522), Melanoma (LOX IMVI, SK Mel-2), Colon Cancer (Colo 205, HCT-15, HT29, KM12), CNS Cancer (SF-539, U251)MultipleGrowth inhibition > 50% at 10 µM[2]
Substituted Pyridazine6-(4-hydroxy-3-methoxyphenyl)-2-(p-sulfamylphenyl)-pyridazin-3(2H)-oneSR (Leukemia), NCI-H522 (Non-Small Cell Lung)Leukemia, Lung< 0.1[3]
Substituted Pyridazine6-(4-hydroxy-3-methoxyphenyl)-2-(p-sulfamylphenyl)-pyridazin-3(2H)-oneCCRF-CEM, HL-60(TB), K-562, MOLT-4, RPMI-8226 (Leukemia), NCI-H460 (Non-Small Cell Lung), HCT-116, HCT-15 (Colon)Multiple< 1.0[3]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.[4][5][6][7] The causality behind this choice lies in its reliance on the metabolic activity of viable cells, where mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[4] This provides a quantitative measure of cell death.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyridothiazine derivatives and a vehicle control (e.g., DMSO) for a specified period (typically 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[6]

  • Formazan Solubilization: Carefully remove the culture medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plates to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value.

Signaling Pathway: Induction of Apoptosis

Several dipyridothiazine derivatives have been shown to induce apoptosis through the mitochondrial pathway, as indicated by an increased BAX/BCL-2 gene expression ratio.[1] This is a critical self-validating mechanism, as it demonstrates the compound's ability to trigger the cell's own death program.

apoptosis_pathway Pyridothiazine Derivative Pyridothiazine Derivative BAX BAX Pyridothiazine Derivative->BAX Upregulates BCL-2 BCL-2 Pyridothiazine Derivative->BCL-2 Downregulates Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases BAX->Mitochondrion Promotes permeabilization BCL-2->Mitochondrion Inhibits permeabilization Apoptosome Apoptosome Cytochrome c->Apoptosome Activates Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Mitochondrial Apoptosis Pathway Induced by Pyridothiazine Derivatives.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The pyridazine nucleus is a key pharmacophore in many compounds exhibiting a broad spectrum of antimicrobial activity against both bacteria and fungi.[8] The structural diversity of pyridothiazine derivatives allows for the fine-tuning of their antimicrobial spectrum and potency.

Comparative Analysis of Antimicrobial Efficacy

The antimicrobial effectiveness of these compounds is determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.[8] The choice of a diverse panel of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungal strains, is crucial for defining the antimicrobial spectrum.

Derivative Class/CompoundTarget MicroorganismMIC (µg/mL)Reference
Diarylurea Pyridazinones (Compound 10h)Staphylococcus aureus16[8]
Diarylurea Pyridazinones (Compound 8g)Candida albicans16[8]
Diarylurea Pyridazinones (Compound 8a)Staphylococcus aureus128[8]
Diarylurea Pyridazinones (Compound 8a)Escherichia coli512[8]
Diarylurea Pyridazinones (Compound 8a)Candida albicans32[8]
Chloro PyridazinesEscherichia coli, Pseudomonas aeruginosa, Serratia marcescens0.892–3.744[8]
Pyridazinone Derivatives (Compound IIIa)Staphylococcus pyogenes, Escherichia coliExcellent activity[9]
Pyridazinone Derivatives (Compound IIId)Aspergillus niger, Candida albicansVery good activity[9]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and quantitative technique to determine the MIC of an antimicrobial agent.[8] Its choice is justified by its reproducibility and ability to test multiple compounds and concentrations simultaneously.

Step-by-Step Methodology:

  • Microbial Inoculum Preparation: Culture bacterial or fungal strains on appropriate agar plates. Suspend colonies in sterile saline or broth to a turbidity equivalent to the 0.5 McFarland standard. Further dilute to achieve a final inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[8]

  • Compound Dilution: Dissolve the pyridothiazine derivatives in a suitable solvent like DMSO to create a stock solution. Perform serial twofold dilutions in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.[8]

  • Inoculation: Add the prepared microbial inoculum to each well containing the diluted compounds.[8]

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or at an appropriate temperature for 24-48 hours for fungi.[8]

  • MIC Determination: The MIC is the lowest concentration of the compound with no visible microbial growth.[8]

Workflow for Antimicrobial Screening

The discovery and development of new antimicrobial agents follow a logical workflow, ensuring a systematic evaluation of their potential.

antimicrobial_workflow Synthesis of Pyridothiazine Derivatives Synthesis of Pyridothiazine Derivatives Primary Screening (e.g., Agar Disc Diffusion) Primary Screening (e.g., Agar Disc Diffusion) Synthesis of Pyridothiazine Derivatives->Primary Screening (e.g., Agar Disc Diffusion) Quantitative Analysis (MIC Determination) Quantitative Analysis (MIC Determination) Primary Screening (e.g., Agar Disc Diffusion)->Quantitative Analysis (MIC Determination) Spectrum of Activity Determination Spectrum of Activity Determination Quantitative Analysis (MIC Determination)->Spectrum of Activity Determination Mechanism of Action Studies Mechanism of Action Studies Spectrum of Activity Determination->Mechanism of Action Studies In Vivo Efficacy and Toxicity Studies In Vivo Efficacy and Toxicity Studies Mechanism of Action Studies->In Vivo Efficacy and Toxicity Studies Lead Compound Lead Compound In Vivo Efficacy and Toxicity Studies->Lead Compound

Caption: Workflow for the Screening of Antimicrobial Pyridothiazine Derivatives.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Certain pyridothiazine and pyridazinone derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[10] The COX enzymes, COX-1 and COX-2, are key players in the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins.[10]

Comparative Analysis of COX Inhibition

The inhibitory activity against COX-1 and COX-2 is a critical determinant of both the efficacy and the side-effect profile of anti-inflammatory drugs. Selective inhibition of COX-2 is often desirable to reduce the gastrointestinal side effects associated with COX-1 inhibition.[10]

Derivative Class/CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50 / COX-2 IC50)Reference
Pyridazinone Derivative (4c)-0.26-[11]
Pyridazinone Derivative (6b)-0.186.33[11]
Pyridazinone Derivative (3d)-0.067-[12]
Pyridazinone Derivative (3g)-0.04411.51[12]
Pyridazinone Derivative (6a)-0.053-[12]
Pyridothiazine-1,1-dioxide (TG4)>10012.5>8[13]
Pyridothiazine-1,1-dioxide (TG6)>10033.3>3[13]
Pyridothiazine-1,1-dioxide (TG11)66.714.34.66[13]
Celecoxib (Reference)-0.3511.78[11][12]
Indomethacin (Reference)--0.50[11]
Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

The carrageenan-induced rat paw edema model is a classic and reliable method for evaluating the in vivo anti-inflammatory activity of novel compounds.[14] The injection of carrageenan induces a localized inflammatory response, allowing for the quantification of edema inhibition.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate rats for at least one week before the experiment.

  • Compound Administration: Administer the test compounds, a reference drug (e.g., indomethacin), and a vehicle control orally or intraperitoneally.

  • Induction of Edema: After a set time (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Signaling Pathway: COX-2 Inhibition in Inflammation

The selective inhibition of COX-2 by certain pyridothiazine derivatives is a key mechanism for their anti-inflammatory effects, leading to a reduction in the production of pro-inflammatory prostaglandins.

Caption: Neuroprotection via Mitochondrial Ca2+ Modulation.

Conclusion

Pyridothiazine derivatives represent a highly versatile and promising scaffold in drug discovery. The comparative data presented in this guide highlights their significant potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. The structure-activity relationships of these compounds are a key area of ongoing research, with the goal of optimizing their potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols and elucidated signaling pathways provided herein serve as a valuable resource for researchers in the field, facilitating the rational design and development of the next generation of pyridothiazine-based therapeutics.

References

  • BenchChem. (2025).
  • Martula, E. (2025). The new dipyridothiazine derivatives- synthesis, properties analysis and anticancer activity.
  • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (2022). Molecules, 27(19), 6241.
  • Morak-Młodawska, B., et al. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. European Journal of Medicinal Chemistry, 226, 113847.
  • Martula, E., et al. (2024). Summarizing presentation of pyridobenzothiazines and dipyridothiazines and their anticancer activity.
  • BenchChem. (2025). A comparative study of the anticancer activity of substituted pyridazines. BenchChem.
  • Cano, M., et al. (2016). Neuroprotective profile of pyridothiazepines with blocking activity of the mitochondrial Na+/Ca2+ exchanger. European Journal of Medicinal Chemistry, 110, 205-214.
  • Abdel-Aziz, M., et al. (2024). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2331003.
  • Wiatrak, B., et al. (2020). New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity. International Journal of Molecular Sciences, 21(23), 9122.
  • Gieralt, A., et al. (2020).
  • El-Nagar, M. K. S., et al. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances, 12(45), 29299-29316.
  • Abcam. (n.d.). MTT assay protocol. Abcam.
  • Jeleń, M., et al. (2020). Dual Action of Dipyridothiazine and Quinobenzothiazine Derivatives—Anticancer and Cholinesterase-Inhibiting Activity. Molecules, 25(11), 2630.
  • El-Sayed, M. A. A., et al. (2019).
  • ResearchHub. (2024).
  • El-Gamal, M. I., et al. (2021). Synthesis of new pyrazolyl thiazolones with dual COX-2/15-LOX inhibition and their in vivo and in vitro anti-inflammatory evaluation. Bioorganic Chemistry, 116, 105315.
  • Al-Harbi, S. A., et al. (2021). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules, 26(14), 4212.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA.
  • CABI Digital Library. (2017). MTT assay to evaluate the cytotoxic potential of a drug. CABI.
  • BenchChem. (2025).
  • Caproiu, M. T., et al. (1998). [Antimicrobial activity of new pyridazine derivatives]. Roum Arch Microbiol Immunol, 57(3-4), 237-247.
  • Rojas-Llanos, F. A., et al. (2021). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry, 12(10), 1735-1743.
  • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (2022). Molecules, 27(19), 6241.
  • Wang, Y., et al. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. European Journal of Medicinal Chemistry, 277, 116743.
  • Sestito, S., et al. (2017). Synthesis and Biological Evaluation of Novel Neuroprotective Pyridazine Derivatives as Excitatory Amino Acid Transporter 2 (EAAT2) Activators. Journal of Medicinal Chemistry, 60(13), 5837-5842.
  • Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1).
  • RJPBCS. (n.d.).
  • Al-Otaibi, F. M., et al. (2025). Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. Bioorganic Chemistry, 163, 108108.
  • World Journal of Biology Pharmacy and Health Sciences. (2023). A review of compounds derivatives with antimicrobial activities. WJOPBHS.
  • IJSAT. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents.
  • BenchChem. (2025). A comparative study of different pyridoindole antioxidants in neuroprotection. BenchChem.
  • Tsolaki, E., et al. (2025). From Lipid Regulation to Neuroprotection: Multitarget (Benzo)thiazine Derivatives as Promising Leads. Molecules, 30(23), 1-20.
  • Wiatrak, B., et al. (2020). New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity. International Journal of Molecular Sciences, 21(23), 9122.
  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1‐b]T[2][8][15]hiadiazole Moiety. ResearchGate.

  • MDPI. (2025).
  • de la Torre, B. G., et al. (2020). Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. Molecules, 25(15), 3333.
  • MDPI. (2024).
  • Baytaş, S., et al. (2012). Synthesis of antipyrine/pyridazinone hybrids and investigation of their in vivo analgesic and anti-inflammatory activities. Turkish Journal of Chemistry, 36(5), 733-744.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.